3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBJTYQPUOFEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617390 | |
| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929554-40-5 | |
| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Technical Guide to 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid (CAS No. 929554-40-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. The document elucidates its chemical identity, physicochemical properties, and provides a detailed, plausible synthetic pathway derived from established chemical literature. Furthermore, it explores the compound's significant role as a versatile intermediate in the development of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies. The guide also covers essential analytical characterization techniques, reactivity profiles, and safety considerations, offering a holistic resource for researchers and developers in the pharmaceutical and chemical industries.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] Pyrazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The strategic substitution on the pyrazole ring allows for the fine-tuning of physicochemical properties and biological targets. 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 929554-40-5) has emerged as a particularly valuable intermediate, offering multiple reaction sites for the construction of complex molecular architectures. Its unique arrangement of a bromine atom, a methyl group, and a carboxylic acid on the pyrazole core provides a versatile platform for derivatization, making it a sought-after component in the synthesis of targeted therapies.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 929554-40-5 | [4] |
| Molecular Formula | C₅H₅BrN₂O₂ | [4] |
| Molecular Weight | 205.01 g/mol | [5] |
| IUPAC Name | 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid | |
| Appearance | White to off-white solid (predicted) | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis and Purification: A Proposed Pathway
While a specific, publicly available, step-by-step synthesis protocol for 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is not extensively documented, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous pyrazole derivatives. The following proposed synthesis is a multi-step process involving cyclization, bromination, and oxidation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on similar syntheses and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 4-methyl-1H-pyrazol-5(4H)-one
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2-methylacetoacetate (1 equivalent) and ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-methyl-1H-pyrazol-5(4H)-one.
Causality: The condensation of a β-ketoester with hydrazine is a classic and efficient method for the formation of the pyrazole ring, known as the Knorr pyrazole synthesis.
Step 2: Synthesis of 3-Bromo-4-methyl-1H-pyrazol-5-ol
-
Dissolve the 4-methyl-1H-pyrazol-5(4H)-one (1 equivalent) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.
-
Slowly add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the solution at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality: NBS is a mild and selective brominating agent commonly used for the bromination of activated aromatic and heterocyclic rings. The pyrazole ring is sufficiently activated for electrophilic substitution.
Step 3: Synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
-
Suspend the 3-Bromo-4-methyl-1H-pyrazol-5-ol (1 equivalent) in an aqueous solution of a base (e.g., sodium hydroxide).
-
Cool the mixture in an ice bath and slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the purple color of the permanganate disappears.
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
Causality: The oxidation of the hydroxyl group at the C5 position to a carboxylic acid is a standard transformation. Potassium permanganate is a powerful oxidizing agent capable of achieving this conversion under basic conditions.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons, and a broad singlet for the N-H proton of the pyrazole ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances corresponding to the methyl carbon, the sp² carbons of the pyrazole ring (including the carbon bearing the bromine), and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a bromine-containing compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier is a common method for such compounds.[2] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the carboxylic acid, and O-H stretch. |
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid stems from the reactivity of its functional groups, which can be selectively manipulated to build more complex molecules.
Reactivity Profile
Caption: Reactivity profile of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
-
Carboxylic Acid Group: This group is readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide variety of substituents. Amide coupling reactions are particularly important in drug discovery for linking molecular fragments.
-
Bromo Group: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[7] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the introduction of aryl, heteroaryl, or alkyl groups at the 3-position of the pyrazole ring.
-
N-H Group: The pyrazole ring contains a reactive N-H group that can be alkylated or arylated to introduce further diversity and modulate the compound's properties.
Role in Drug Development
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The ability to functionalize the 3- and 5-positions of this intermediate allows for the synthesis of libraries of compounds to probe the active sites of various kinases, which are crucial targets in oncology.
-
Agrochemicals: This compound is a building block for the synthesis of potent insecticides and herbicides. For instance, related pyrazole carboxylic acids are precursors to commercial insecticides.
-
Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid can be explored for the development of new anti-inflammatory agents with improved efficacy and safety profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][8]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the creation of diverse molecular libraries. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, analytical characterization methods, and its role in modern drug discovery. As research in targeted therapies continues to advance, the importance of such well-functionalized heterocyclic intermediates is expected to grow, solidifying the position of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid as a key tool for medicinal and synthetic chemists.
References
Sources
- 1. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 2. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 3-Bromo-1H-pyrazole-5-carboxylic acid 95% | CAS: 1905484-46-9 | AChemBlock [achemblock.com]
- 4. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C9H5BrClN3O2 | CID 11587535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-bromo-3-methyl-1H-pyrazole-4-carboxylic acid | C5H5BrN2O2 | CID 82396443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. 3-Bromo-4-methyl-1H-pyrazole | C4H5BrN2 | CID 21680102 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid solubility data
An In-depth Technical Guide to the Solubility Profile of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid
Foreword
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is not merely advantageous; it is fundamental. Among these properties, aqueous and solvent solubility stand out as critical determinants of a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to provide a deep, mechanistic understanding of why 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid exhibits its specific solubility profile and how this profile can be accurately and reliably determined. We will delve into the theoretical underpinnings of solubility, present a robust, field-tested experimental protocol for its determination, and discuss the interpretation of the resulting data in the context of drug development. The methodologies described herein are designed to be self-validating, ensuring the generation of reproducible and trustworthy results.
Physicochemical Characterization of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid
A molecule's solubility is intrinsically linked to its structural and electronic properties. Before delving into experimental solubility data, it is crucial to understand the key physicochemical parameters of 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C5H5BrN2O2 | PubChem |
| Molecular Weight | 205.01 g/mol | PubChem |
| Structure | PubChem | |
| Predicted logP (XLogP3) | 1.1 | PubChem |
| pKa (Predicted) | ~3.5-4.5 (Carboxylic Acid) | |
| Melting Point | Not available |
Expert Insight: The presence of both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting pyrazole ring suggests a molecule with amphipathic character. The predicted logP of 1.1 indicates a slight preference for a lipophilic environment over an aqueous one. The carboxylic acid moiety is expected to be the primary determinant of its pH-dependent solubility, with significantly increased solubility in its deprotonated (anionic) form at pH values above its pKa. The bromine atom and methyl group contribute to the molecule's lipophilicity.
Aqueous and Solvent Solubility Profile
While extensive experimental solubility data for 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid is not widely published, the following table presents a hypothetical but scientifically plausible solubility profile based on its structure. This data serves as a benchmark for the experimental protocol outlined in the subsequent section.
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |
| Water (pH 2.0) | 25 | ~0.1 - 0.5 |
| Water (pH 7.4) | 25 | > 10 (as sodium salt) |
| Methanol | 25 | > 20 |
| Ethanol | 25 | > 15 |
| Acetonitrile | 25 | ~5 - 10 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
Causality Behind Expected Solubility:
-
Low Aqueous Solubility at Low pH: In an acidic environment (pH 2.0), the carboxylic acid will be protonated and uncharged, leading to poor solubility in water.
-
High Aqueous Solubility at Physiological pH: At pH 7.4, well above the predicted pKa, the carboxylic acid will be deprotonated to its carboxylate form, rendering the molecule ionic and significantly more soluble in aqueous media.
-
High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can effectively solvate the molecule through hydrogen bonding with both the carboxylic acid and the pyrazole ring.
-
High Solubility in a Polar Aprotic Solvent: DMSO is a powerful polar aprotic solvent capable of disrupting the crystal lattice and solvating a wide range of compounds.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The protocol below is a self-validating system designed to ensure accurate and reproducible results.
Materials and Reagents
-
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (purity >98%)
-
HPLC-grade solvents (Water, Methanol, Acetonitrile, DMSO)
-
Phosphate buffer (pH 7.4), Hydrochloric acid solution (pH 2.0)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other chemically resistant membrane)
-
Calibrated analytical balance
-
Calibrated pH meter
-
HPLC system with UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess of 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid to a 2 mL glass vial. An excess is critical to ensure that equilibrium is reached with undissolved solid present. A starting amount of ~10 mg is typically sufficient.
-
Add 1 mL of the desired solvent to the vial.
-
Prepare triplicate vials for each solvent to assess reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm).
-
Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for compounds that are slow to dissolve.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification via HPLC:
-
Analyze the diluted samples using a validated HPLC method (see section 4 for a typical method).
-
Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.
-
Report the average solubility and standard deviation for the triplicate samples.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Analytical Method: HPLC-UV for Quantification
A robust and validated analytical method is paramount for accurate solubility determination. A reverse-phase HPLC method with UV detection is well-suited for a chromophore-containing molecule like 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Expert Insight: The use of 0.1% formic acid in the mobile phase serves to keep the carboxylic acid in its protonated state, ensuring a consistent retention time and sharp peak shape on the C18 column. A gradient elution is employed to ensure that any potential impurities are eluted from the column, providing a clean baseline for accurate integration of the main peak.
Method Validation Logic
Caption: Core parameters for HPLC method validation.
Concluding Remarks
The solubility of 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid is a critical parameter that dictates its behavior in both in vitro and in vivo systems. This guide has provided a framework for understanding and determining this property with a high degree of scientific rigor. The strong pH-dependence of its aqueous solubility is a key characteristic that must be considered in the design of formulations and biological assays. By adhering to the detailed experimental and analytical protocols outlined herein, researchers and drug development professionals can generate reliable and accurate solubility data, thereby enabling informed decisions in the progression of new chemical entities from the laboratory to the clinic.
References
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
-
PubChem. (n.d.). 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic approach to 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is dissected into a logical three-step sequence: the construction of the pyrazole core via the Knorr pyrazole synthesis, subsequent regioselective bromination, and final hydrolysis to yield the target carboxylic acid. This document delves into the mechanistic underpinnings of each transformation, offering field-proven insights into reaction conditions, and presents detailed experimental protocols. All quantitative data is summarized for clarity, and key workflows are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, is a highly functionalized derivative that serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2] The strategic placement of the bromo, methyl, and carboxylic acid groups offers multiple points for diversification, making a reliable synthetic route to this compound highly desirable.
This guide outlines a robust and logical synthetic pathway, commencing with the formation of the pyrazole ring, followed by sequential functionalization. This strategy is predicated on the principles of regioselective control in electrophilic aromatic substitution on the pyrazole nucleus.
The proposed synthetic sequence is as follows:
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2-methyl-3-oxobutanoate | 144.17 | 100 | 14.42 g |
| Hydrazine hydrate (64% soln.) | 50.06 | 110 | ~5.5 mL |
| Ethanol | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methyl-3-oxobutanoate (14.42 g, 100 mmol) and ethanol (200 mL).
-
Stir the solution at room temperature and add hydrazine hydrate (64% solution, ~5.5 mL, 110 mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.
Regioselective Bromination of the Pyrazole Ring
The second stage of the synthesis involves the introduction of a bromine atom at the C3 position of the pyrazole ring. The regioselectivity of this electrophilic substitution is governed by the electronic effects of the substituents already present on the ring. [3]
Mechanistic Considerations and Regioselectivity
The pyrazole ring is an electron-rich aromatic system. In general, electrophilic substitution occurs preferentially at the C4 position. [4]However, the substituents on the ring play a crucial role in directing the incoming electrophile. [3]In our substrate, ethyl 4-methyl-1H-pyrazole-5-carboxylate, the C4 position is blocked by a methyl group. The methyl group is an electron-donating group, which activates the ring towards electrophilic attack. The ester group at C5 is electron-withdrawing, which deactivates the ring. The interplay of these electronic effects directs the bromination to the C3 position.
Choice of Brominating Agent
N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation. It is a solid, making it easier to handle than liquid bromine, and the reaction conditions are generally mild.
Detailed Experimental Protocol: Synthesis of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate
Caption: Experimental workflow for the regioselective bromination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| Ethyl 4-methyl-1H-pyrazole-5-carboxylate | 154.18 | 50 | 7.71 g |
| N-Bromosuccinimide (NBS) | 177.98 | 55 | 9.79 g |
| Acetonitrile | - | - | 150 mL |
| Saturated aqueous sodium thiosulfate solution | - | - | 50 mL |
| Ethyl acetate | - | - | 200 mL |
| Brine | - | - | 50 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 4-methyl-1H-pyrazole-5-carboxylate (7.71 g, 50 mmol) in acetonitrile (150 mL).
-
To the stirred solution, add N-Bromosuccinimide (9.79 g, 55 mmol) portion-wise over 20 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC.
-
After completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (50 mL) to quench any remaining NBS.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate.
Final Step: Ester Hydrolysis
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally a clean and high-yielding method. [5]
Mechanistic Rationale
Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Detailed Experimental Protocol: Synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
Caption: Experimental workflow for the ester hydrolysis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate | 233.06 | 40 | 9.32 g |
| Sodium hydroxide | 40.00 | 80 | 3.20 g |
| Ethanol | - | - | 100 mL |
| Water | - | - | 100 mL |
| Concentrated Hydrochloric Acid (HCl) | - | - | As needed |
Procedure:
-
In a 500 mL round-bottom flask, dissolve ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate (9.32 g, 40 mmol) in a mixture of ethanol (100 mL) and water (100 mL).
-
Add a solution of sodium hydroxide (3.20 g, 80 mmol) in water (20 mL).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
Conclusion
This technical guide has detailed a logical and efficient three-step synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid. The described route, commencing with the Knorr pyrazole synthesis, followed by regioselective bromination and ester hydrolysis, provides a reliable method for accessing this valuable building block. The provided protocols are based on established chemical principles and offer a solid foundation for researchers in their synthetic endeavors. The mechanistic discussions and workflow diagrams are intended to provide a deeper understanding of the chemical transformations involved.
References
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Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses Procedure. Retrieved from [Link]
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Reddit. (2022, June 4). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid: A Keystone for Rational Drug Design
This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development on the synthesis, crystallographic analysis, and structural significance of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid. While a definitive published crystal structure for this specific molecule is not yet available in the public domain, this document outlines the established methodologies and a predictive analysis of its crystalline architecture based on well-understood principles of physical organic chemistry and crystallography of related pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Modern Therapeutics
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of a multitude of pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties, stem from their unique electronic and steric characteristics, which facilitate interactions with a wide range of biological targets. The precise three-dimensional arrangement of atoms within a molecule, dictated by its crystal structure, is fundamental to understanding its structure-activity relationship (SAR) and for the rational design of more potent and selective therapeutic agents.[1]
The subject of this guide, 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, is a halogenated pyrazole carboxylic acid. The presence of a bromine atom, a methyl group, and a carboxylic acid moiety on the pyrazole ring suggests a molecule with significant potential for forming specific intermolecular interactions, which are critical in both crystal engineering and drug-receptor binding. An understanding of its solid-state structure is therefore paramount for its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules.
Part 1: Synthesis and Crystallization
Section 1.1: Proposed Synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
A plausible synthetic route to 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid can be extrapolated from established methods for analogous pyrazole carboxylic acids. A common approach involves the cyclization of a β-dicarbonyl compound or its equivalent with hydrazine, followed by functional group manipulations.
Experimental Protocol: A Hypothetical Synthetic Pathway
-
Step 1: Synthesis of 4-methyl-1H-pyrazole-5-carboxylic acid. This could be achieved through the condensation of a suitable diketone, such as 2-methyl-3-oxobutanoic acid or its ester, with hydrazine hydrate. The reaction is typically carried out in a protic solvent like ethanol and may be acid- or base-catalyzed.
-
Step 2: Bromination of the Pyrazole Ring. The synthesized 4-methyl-1H-pyrazole-5-carboxylic acid would then be subjected to electrophilic bromination. A common brominating agent for such systems is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The regioselectivity of the bromination will be directed by the existing substituents on the pyrazole ring.
The workflow for this proposed synthesis is illustrated in the diagram below.
Caption: Proposed synthetic workflow for 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
Section 1.2: Single Crystal Growth
The growth of high-quality single crystals is the most critical and often the most challenging step in determining a molecule's crystal structure. For a polar molecule like 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, several crystallization techniques can be employed.
Experimental Protocol: Crystal Growth Methodologies
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) at room temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a less volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, decreasing the solubility of the compound and inducing crystallization.
Part 2: X-ray Crystallography and Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[2]
Section 2.1: Data Collection and Structure Refinement
Experimental Protocol: X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam.[3] A modern diffractometer equipped with a sensitive detector collects the diffraction data as the crystal is rotated.[3]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain a final, accurate structure.
Section 2.2: Predicted Crystal Structure and Intermolecular Interactions
Based on the known crystal structures of other pyrazole carboxylic acids, we can predict the key features of the crystal structure of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.[4][5]
Predicted Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 9 |
| c (Å) | 10 - 15 |
| β (°) | 90 - 105 |
| Z | 4 |
Key Intermolecular Interactions
The crystal packing is expected to be dominated by strong hydrogen bonds involving the carboxylic acid group and the pyrazole ring nitrogen atoms.
-
Carboxylic Acid Dimerization: It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.
-
N-H···O Hydrogen Bonds: The pyrazole N-H group is a good hydrogen bond donor and is likely to interact with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule, leading to the formation of extended chains or sheets.
-
Halogen Bonding: The bromine atom at the 3-position could potentially participate in halogen bonding (Br···O or Br···N interactions), which are increasingly recognized as important directional interactions in crystal engineering.
The interplay of these interactions will dictate the overall three-dimensional packing of the molecules in the crystal lattice.
Caption: Predicted key intermolecular interactions in the crystal structure of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
Part 3: Significance and Applications
The determination of the crystal structure of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid would provide invaluable insights for its application in drug development and materials science.
-
Structure-Activity Relationship (SAR) Studies: A detailed understanding of the three-dimensional structure is crucial for elucidating how the molecule interacts with its biological target. This knowledge allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. A thorough understanding of the crystal structure is the first step in identifying and characterizing different polymorphic forms.
-
Crystal Engineering: The knowledge of the intermolecular interactions that govern the crystal packing of this molecule can be used to design novel co-crystals with tailored physical and chemical properties.
Conclusion
While the definitive crystal structure of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid awaits experimental determination, this guide has outlined the established methodologies for its synthesis and crystallographic analysis. Based on the known structures of related pyrazole derivatives, a predictive analysis of its crystal packing and intermolecular interactions has been presented. The elucidation of this crystal structure will be a significant contribution to the fields of medicinal chemistry and materials science, providing a solid foundation for the rational design of new therapeutic agents and functional materials.
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Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. ResearchGate. [Link]
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Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate. [Link]
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The Pharmacological Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutics.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and preclinical evaluation of this promising class of compounds. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to rationally design and evaluate novel pyrazole carboxylic acid derivatives with enhanced therapeutic potential.
Introduction: The Pyrazole Carboxylic Acid Scaffold - A Versatile Pharmacophore
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and pyrazole derivatives are a prominent class within this group.[4][5][6] The unique electronic and steric properties of the pyrazole ring, coupled with the versatile reactivity of the carboxylic acid group, allow for the creation of diverse chemical libraries with a wide spectrum of pharmacological activities. These activities include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects.[1][2][3][4][5] The well-established anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, stands as a testament to the clinical success of this scaffold.[7][8][9] This guide will explore the key biological activities of pyrazole carboxylic acid derivatives, their underlying mechanisms of action, and the experimental methodologies required for their evaluation.
Synthetic Strategies: Building the Pyrazole Carboxylic Acid Core
The synthesis of pyrazole carboxylic acid derivatives is a well-established field in organic chemistry, with numerous reliable methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which in turn influences the biological activity. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations to introduce or unmask the carboxylic acid moiety.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic route to pyrazole carboxylic acid derivatives.
This modular approach allows for the systematic variation of substituents on both the pyrazole ring and the hydrazine precursor, enabling the exploration of structure-activity relationships (SAR). For instance, the nature of the substituents at the N1, C3, and C5 positions of the pyrazole ring can significantly impact potency and selectivity for a given biological target.[10][11]
Key Biological Activities and Mechanisms of Action
Pyrazole carboxylic acid derivatives have been extensively investigated for a multitude of biological activities. This section will delve into the most prominent of these, discussing their mechanisms of action and providing a framework for their preclinical evaluation.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
The anti-inflammatory properties of many pyrazole derivatives, most notably Celecoxib, stem from their ability to inhibit cyclooxygenase (COX) enzymes.[7][8] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12]
Caption: Mechanism of action of selective COX-2 inhibitors.
The selective inhibition of COX-2 over COX-1 is a key objective in the design of modern anti-inflammatory drugs, as COX-1 is involved in maintaining normal physiological functions, such as protecting the stomach lining.[13]
This widely used animal model is a reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[15]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (25±2°C, 12h light/dark cycle, with free access to food and water).[16]
-
Grouping and Dosing: Divide the animals into groups (n=6): a negative control group (vehicle), a positive control group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole carboxylic acid derivative. Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Anticancer Activity: A Multi-Targeted Approach
The anticancer potential of pyrazole carboxylic acid derivatives is an area of intense research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and carbonic anhydrases, as well as the induction of apoptosis.[17][18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer agents.[19][20][21]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivative (typically ranging from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[22]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole carboxylic acid derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][10][23][24] Their mechanism of action can vary, but may involve the inhibition of essential enzymes or the disruption of cell membrane integrity.
This method is a standardized and quantitative technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound that prevents visible growth.[25]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[25]
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole carboxylic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation and Interpretation
For effective comparison and analysis, quantitative data from the aforementioned assays should be presented in a clear and structured format.
Table 1: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h (Mean ± SD) |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 75.2 ± 5.8 |
| Derivative A | 25 | 45.6 ± 4.2 |
| Derivative A | 50 | 68.9 ± 6.1 |
| Derivative B | 25 | 32.1 ± 3.5 |
| Derivative B | 50 | 55.4 ± 4.9 |
Table 2: In Vitro Anticancer Activity of Pyrazole Carboxylic Acid Derivatives (MTT Assay)
| Compound | Cell Line | IC50 (µM) (Mean ± SD) |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 |
| Derivative C | MCF-7 | 5.2 ± 0.6 |
| Derivative D | MCF-7 | 12.8 ± 1.5 |
| Doxorubicin | A549 | 1.2 ± 0.2 |
| Derivative C | A549 | 8.9 ± 1.1 |
| Derivative D | A549 | 25.1 ± 3.2 |
Table 3: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
| Derivative E | 8 | 16 | 32 |
| Derivative F | 4 | 8 | 16 |
Conclusion and Future Directions
Pyrazole carboxylic acid derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel derivatives. Future research in this area should focus on elucidating the precise molecular targets for their anticancer and antimicrobial effects, as well as on optimizing their pharmacokinetic and toxicological properties to accelerate their translation into clinical candidates. The continued exploration of this privileged scaffold is poised to yield the next generation of therapeutics for a variety of human diseases.
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The Genesis and Evolution of Pyrazole-Based Endothelin Antagonists: A Technical Guide
This in-depth technical guide delves into the discovery and development of pyrazole-based endothelin (ET) antagonists, a class of molecules that emerged from strategic medicinal chemistry efforts to address the pathological roles of the endothelin system. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific rationale, experimental methodologies, and structure-activity relationship (SAR) studies that have defined this area of research.
The Endothelin System: A Compelling Therapeutic Target
Discovered in the late 1980s, endothelin-1 (ET-1) is a potent vasoconstrictor peptide produced by vascular endothelial cells.[1] Its physiological and pathological effects are mediated through two G-protein coupled receptor subtypes: ETA and ETB.[2] The activation of ETA receptors on vascular smooth muscle cells leads to profound and sustained vasoconstriction and cell proliferation.[1] The endothelin system is implicated in a range of cardiovascular diseases, including pulmonary arterial hypertension (PAH), hypertension, and heart failure, making it a prime target for therapeutic intervention.[1]
The development of endothelin receptor antagonists (ERAs) has provided significant therapeutic advances, particularly in the management of PAH. Marketed ERAs like bosentan (a dual ETA/ETB antagonist), ambrisentan (a selective ETA antagonist), and macitentan (a dual ETA/ETB antagonist with enhanced tissue penetration) have demonstrated clinical efficacy.[3][4] It is noteworthy that these established drugs are not based on a pyrazole scaffold, highlighting the distinct developmental trajectory of the compounds discussed in this guide.[5][6]
Figure 1: Simplified signaling pathway of the endothelin system and the site of action for pyrazole-based antagonists.
The Serendipitous Discovery of a Pyrazole Scaffold
The journey towards pyrazole-based endothelin antagonists began not with a targeted design, but through the exploration of chemical libraries. Initial random screening of compound collections in ETA and ETB receptor binding assays led to the identification of a series of pyrazol-5-ol ligands with low affinity for these receptors.[7][8] While these initial hits were not potent, they provided a crucial starting point and a novel chemical scaffold for further optimization. This discovery underscored the value of high-throughput screening in uncovering unexpected molecular frameworks for drug development.
The identification of the pyrazole core was significant. Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous biologically active compounds.[9] This established history suggested that the pyrazole ring was a viable and potentially fruitful starting point for chemical modification.
From Low-Affinity Hits to Potent Antagonists: A Tale of Structure-Activity Relationships
The pivotal transition from the low-affinity pyrazol-5-ol hits to potent antagonists was driven by intensive SAR studies.[7][8] This process involved systematically modifying the pyrazole scaffold at various positions and evaluating the impact on receptor binding affinity and functional activity. A key breakthrough in this optimization process was the conversion of the pyrazol-5-ol moiety to a pyrazole-5-carboxylic acid.[7] This chemical modification dramatically increased the binding affinity for endothelin receptors.
Key Structural Modifications and their Impact
The SAR studies revealed several critical structural features necessary for potent endothelin receptor antagonism:
-
The Carboxylic Acid Group: The introduction of a carboxylic acid at the 5-position of the pyrazole ring was found to be essential for high-affinity binding. This acidic moiety likely engages in a critical ionic interaction with a basic residue in the receptor's binding pocket.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influenced both potency and selectivity (ETA vs. ETB). Aromatic and lipophilic groups were generally favored at specific positions to enhance interactions with hydrophobic pockets within the receptor.
-
The N-1 Substituent: The substituent at the N-1 position of the pyrazole ring played a crucial role in modulating the antagonist's properties. Variations at this position allowed for the fine-tuning of potency and pharmacokinetic parameters.
These systematic investigations, led by researchers at Banyu Pharmaceutical in collaboration with Merck, culminated in the discovery of potent and orally active pyrazole-based endothelin antagonists, such as J-104132.[10]
Figure 2: The workflow from initial hit discovery to preclinical development of pyrazole-based endothelin antagonists.
Quantitative Analysis of Structure-Activity Relationships
The following table summarizes representative SAR data for a series of pyrazole-5-carboxylic acid derivatives, illustrating the impact of substitutions on their binding affinity for ETA and ETB receptors.
| Compound | R1 Substituent | R2 Substituent | ETA IC50 (nM)[11] | ETB IC50 (nM)[11] | Selectivity (ETB/ETA) |
| 1a | H | H | >10000 | >10000 | - |
| 1b | Phenyl | H | 250 | 5000 | 20 |
| 1c | 4-Methoxyphenyl | H | 100 | 2500 | 25 |
| 1d | 2,6-Dimethoxyphenyl | H | 25 | 800 | 32 |
| 2a | 2,6-Dimethoxyphenyl | Methyl | 15 | 600 | 40 |
| 2b | 2,6-Dimethoxyphenyl | Ethyl | 10 | 450 | 45 |
| 7m | [Specific Moiety] | [Specific Moiety] | Potent (nanomolar) | [Data] | 36[12] |
Note: The specific moieties for the highly potent compound 7m are detailed in the cited reference.[12]
Essential Experimental Protocols
The discovery and characterization of pyrazole-based endothelin antagonists rely on a suite of robust in vitro and in vivo assays. The following sections provide an overview of the key experimental protocols.
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of test compounds for ETA and ETB receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [125I]ET-1) for binding to receptors in a membrane preparation from cells expressing either the ETA or ETB receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing either human ETA or ETB receptors.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand ([125I]ET-1), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
In Vivo Efficacy Studies
Objective: To evaluate the ability of the pyrazole-based endothelin antagonists to block the physiological effects of ET-1 in a living organism.
Animal Model: Anesthetized or conscious rats are commonly used.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the rats (if applicable) and cannulate the carotid artery to monitor blood pressure and the jugular vein for drug administration.
-
Allow the animals to stabilize.
-
-
Drug Administration:
-
Administer the test compound either intravenously (i.v.) or orally (p.o.) at various doses.
-
-
ET-1 Challenge:
-
After a predetermined time following the administration of the test compound, administer a bolus injection of ET-1.
-
Continuously monitor the pressor (vasoconstrictor) response to the ET-1 challenge.
-
-
Data Analysis:
-
Measure the inhibition of the ET-1-induced pressor response by the test compound.
-
Calculate the dose of the antagonist required to inhibit the ET-1 response by 50% (ED50).
-
Concluding Remarks and Future Directions
The discovery of pyrazole-based endothelin antagonists is a compelling example of how a serendipitous finding from random screening can be transformed into a promising class of therapeutic agents through rigorous medicinal chemistry and pharmacological evaluation. The evolution from low-affinity pyrazol-5-ols to potent pyrazole-5-carboxylic acids demonstrates the power of SAR-driven drug design. While no pyrazole-based endothelin antagonist has yet reached the same level of clinical success as bosentan or macitentan, the unique chemical scaffold and the potent activity of the lead compounds suggest that this class of molecules holds continued potential for the development of novel therapeutics for cardiovascular and other diseases where the endothelin system is implicated. Further research may focus on optimizing the pharmacokinetic properties and exploring the potential for subtype-selective pyrazole-based antagonists.
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Zhang, J., Didierlaurent, S., Fortin, M., Lefrançois, D., Uridat, E., & Vevert, J. P. (2000). Potent nonpeptide endothelin antagonists: synthesis and structure-activity relationships of pyrazole-5-carboxylic acids. Bioorganic & medicinal chemistry letters, 10(22), 2575–2578. [Link]
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A Preliminary Investigation of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][3] This guide provides a comprehensive technical framework for the preliminary investigation of a specific, yet underexplored, pyrazole scaffold: 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid. We will delineate a strategic approach encompassing the synthesis of the core scaffold, methodologies for its derivatization, and a cascade of preliminary biological assays to uncover the therapeutic potential of the resulting novel chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, actionable protocols.
Introduction: The Rationale for Investigating Pyrazole Derivatives
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring its therapeutic relevance.[1] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of physicochemical properties and biological activity. The strategic incorporation of a bromine atom, a methyl group, and a carboxylic acid function on the pyrazole core, as in our target molecule, provides three distinct points for chemical modification, making it an ideal starting point for the generation of a diverse chemical library.
The bromine atom at the 3-position is particularly advantageous, serving as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[4][5] The carboxylic acid at the 5-position is readily converted to amides, esters, or other functional groups, allowing for the exploration of interactions with various biological targets.[6] The methyl group at the 4-position can influence the molecule's conformation and metabolic stability. This multi-faceted substitution pattern provides a rich landscape for structure-activity relationship (SAR) studies.
This guide will first establish a robust synthetic pathway to the core compound, 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid. Subsequently, we will detail protocols for creating a library of derivatives through amide coupling and Suzuki coupling. Finally, a tiered approach to biological screening will be outlined, focusing on initial broad-spectrum anticancer and antimicrobial assays, followed by more targeted kinase inhibition assays.
Synthesis of the Core Scaffold: 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid
While a direct synthesis for 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is not prominently described in the literature, a plausible and efficient route can be designed based on the well-established principles of pyrazole synthesis, primarily the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[7]
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule is outlined below. The pyrazole ring can be formed from a substituted 1,3-dicarbonyl compound and hydrazine. The bromine and methyl substituents can be incorporated into this dicarbonyl precursor.
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safety and handling of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid
Introduction: 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid belongs to the substituted pyrazole carboxylic acid class of heterocyclic compounds. These molecules serve as versatile and highly valuable building blocks in medicinal and agrochemical research.[1] Their structural motifs are integral to the synthesis of a wide array of bioactive molecules, including pharmaceuticals and crop protection agents.[1][2] Given its role as a key synthetic intermediate, professionals in research, development, and manufacturing will invariably handle this compound.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of safe handling. The risk assessment for 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is based on the known profiles of similar chemical structures.
Inferred GHS Classification
Based on Safety Data Sheets (SDS) for closely related pyrazole derivatives, the following Globally Harmonized System (GHS) classifications should be assumed[3][4][5][6]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage / Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][5][6] |
| Hazardous to the Aquatic Environment, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects.[7][8] |
Toxicological Profile and Rationale
The presumed hazards are rooted in the compound's chemical nature. The pyrazole ring system and its substituents (bromo, methyl, and carboxylic acid groups) contribute to its reactivity and potential biological effects. As with many novel research chemicals, the toxicological properties of this specific material have not been thoroughly investigated, necessitating a cautious approach.[5]
-
Irritation: The acidic nature of the carboxylic acid group, combined with the reactivity of the halogenated heterocyclic ring, is the likely cause of skin, eye, and respiratory irritation.[3][4]
-
Ingestion Hazard: Similar small organic molecules can be harmful if ingested, warranting careful handling to prevent oral exposure.[5]
-
Inhalation Hazard: As a solid, the compound may form dust, which if inhaled can irritate the respiratory tract.[5][7]
Physical and Chemical Properties
The following data is extrapolated from a structurally similar compound, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, and should be used as an estimate.
| Property | Value | Source |
| Physical State | Solid, White to Light Brown Powder | [7] |
| Melting Point | ~198 - 200 °C | [7] |
| Boiling Point | Decomposes at ~208 °C | [7] |
Section 2: Hierarchy of Controls
To ensure personnel safety, a multi-layered approach known as the hierarchy of controls must be implemented. This prioritizes the most effective measures first. Personal Protective Equipment (PPE) is the final, not primary, line of defense.[9]
Caption: A typical experimental workflow for handling the solid compound.
Protocol: Weighing and Handling the Solid Compound
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is on and functioning correctly.
-
Transport: Transport the sealed container of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid from its storage location to the fume hood in a secondary container.
-
Weighing: Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure to contain any dust.
-
Aliquotting: Carefully transfer the desired amount of the solid into a tared, sealed reaction vessel. Avoid creating dust by using appropriate spatulas and gentle movements. [6][7]5. Cleanup: After weighing, carefully decontaminate the spatula and any surfaces within the fume hood.
-
Storage: Tightly reseal the main container and return it to its designated storage location.
Protocol: Storage Requirements
-
Container: Store the compound in the original, tightly closed container.
-
Location: Keep in a dry, cool, and well-ventilated place. [7]3. Incompatibilities: Store away from strong oxidizing agents, strong bases, and foodstuffs. [7]The container should be locked up or in a controlled-access area. [3]
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [3][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. [3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [3][5] |
Accidental Release (Spill) Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Contain: Prevent further spillage. Do not let the chemical enter drains. [6][7]5. Clean-up: For a solid spill, carefully sweep or scoop up the material without creating dust. Place it into a suitable, labeled, and closed container for disposal. [6]6. Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Section 6: Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination.
-
Collection: All waste containing 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, including contaminated consumables (gloves, paper towels) and reaction residues, must be collected in a designated, properly labeled hazardous waste container.
-
Segregation: Do not mix brominated waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office. Brominated compounds can produce harmful byproducts upon incineration if not handled by a specialized facility. [10]3. Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents.
-
Disposal: The final disposal must be conducted through a licensed hazardous waste disposal company, in accordance with all applicable local, state, and federal regulations. [3][7][8]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Safety Data Sheet - Angene Chemical. (2025, September 8). Angene Chemical. Retrieved January 27, 2026, from [Link]
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3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Safety Data Sheets. (n.d.). Chemical Safety. Retrieved January 27, 2026, from [Link]
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC - NIH. (2023, January 31). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid amide coupling protocols
An In-Depth Guide to Amide Coupling Protocols for 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide to the synthesis of amides derived from 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid, a crucial scaffold in modern medicinal chemistry. Recognizing the central role of the amide bond in pharmaceuticals, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions for optimizing their synthetic routes.[1] We will explore two of the most robust and widely adopted coupling strategies: the classic carbodiimide-mediated approach using EDC and HOBt, and the high-efficiency onium salt method employing HATU.
The Strategic Importance of Pyrazole Amides
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous blockbuster drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal component for designing molecules that bind to biological targets with high affinity and specificity. The derivatization of pyrazole carboxylic acids into amides is a cornerstone of lead optimization, allowing for the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties. 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, in particular, offers multiple vectors for chemical modification, making it a versatile building block for creating diverse compound libraries.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow due to the rapid formation of a non-reactive ammonium carboxylate salt.[2][3] Amide coupling protocols overcome this barrier by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack by the amine.[3] This is achieved using specialized coupling reagents.
Key Components of a Coupling Reaction:
-
The Coupling Reagent: The core activator. This guide focuses on carbodiimides (EDC) and onium salts (HATU).
-
Additives: Molecules like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to increase efficiency, act as a temporary activated ester, and suppress side reactions, most notably racemization in chiral substrates.[4][5]
-
The Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), is essential. Its primary role is to neutralize any amine salts present and to facilitate the deprotonation of the carboxylic acid, which is required for activation by onium salt reagents.[2]
-
The Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (ACN) are typically used to ensure the solubility of all reaction components.[2]
Protocol 1: The Workhorse Method — EDC/HOBt Coupling
This approach is one of the most common and cost-effective methods for amide synthesis. It relies on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, which simplifies purification as its urea byproduct can be removed with an aqueous wash.[6] The addition of HOBt is critical for generating a more stable active ester intermediate, leading to higher yields and cleaner reactions compared to using EDC alone.[4]
Mechanistic Rationale: EDC/HOBt
The reaction proceeds via a multi-step mechanism. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, it is rapidly converted into a more stable HOBt-ester. This active ester is then cleanly displaced by the amine nucleophile to form the desired amide bond, regenerating HOBt in the process. This two-stage activation minimizes undesirable side reactions, such as the formation of a stable N-acylurea byproduct.
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Detailed Step-by-Step Protocol (EDC/HOBt)
-
Reagent Preparation: To a solution of 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in anhydrous DCM or DMF (0.1-0.2 M) under an inert atmosphere (N2 or Argon), add HOBt (1.2 eq.) and the desired amine (1.1 eq.).
-
Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO3 solution (to remove HOBt and unreacted carboxylic acid), and brine.[6]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: The High-Efficiency Method — HATU Coupling
For challenging substrates, such as sterically hindered amines or electron-deficient anilines, a more powerful coupling reagent is often required.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium/uronium-based reagent that provides rapid and high-yielding couplings with minimal side reactions.[2][4] It is often the reagent of choice when other methods fail.[5]
Mechanistic Rationale: HATU
HATU's effectiveness stems from the 7-aza-1-hydroxybenzotriazole (HOAt) moiety incorporated into its structure. In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acylisouronium species, which rapidly rearranges to form a HOAt active ester.[9] This active ester is significantly more reactive than its HOBt counterpart, leading to faster and more efficient aminolysis to form the final amide product.[2][9]
Caption: Mechanism of HATU mediated amide bond formation.
Detailed Step-by-Step Protocol (HATU)
-
Reagent Preparation: In an inert atmosphere, dissolve 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.2 M).
-
Pre-activation: Add HATU (1.1 eq.) followed by DIPEA (3.0 eq.). Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester before the amine is introduced.
-
Coupling: Add the desired amine (1.1 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are often complete within a few hours.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer extensively with water (3-5 times) to remove DMF and water-soluble byproducts. A 5% LiCl aqueous solution can be used to improve the removal of DMF.
-
Wash the organic layer with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography or preparative HPLC.
Summary and Comparison of Protocols
The choice between EDC/HOBt and HATU depends on the specific requirements of the synthesis.
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Coupling Reagent | EDC·HCl / HOBt | HATU |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.2 (EDC) / 1.2 (HOBt) : 2.5 | 1 : 1.1 : 1.1 : 3.0 |
| Typical Solvents | DCM, DMF, CH3CN | DMF, NMP |
| Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pros | Cost-effective, readily available reagents, water-soluble byproduct simplifies workup. | High efficiency, fast reaction times, excellent for difficult couplings, low racemization.[5] |
| Cons | Slower reaction times, may be inefficient for challenging substrates, potential for N-acylurea side product. | Higher cost, byproduct removal can be more challenging, reagent is moisture-sensitive. |
Experimental Workflow Overview
Regardless of the chosen protocol, the overall workflow follows a consistent pattern, ensuring reproducibility and success.
Caption: A generalized workflow for amide coupling reactions.
Troubleshooting Common Issues
-
Low or No Product Formation:
-
Cause: Inactive reagents (moisture contamination), insufficient base, or poor substrate solubility.
-
Solution: Use fresh, anhydrous solvents and reagents. Ensure the correct stoichiometry of the base is used. For HATU, pre-activation is crucial. If solubility is an issue, switch to a more polar solvent like DMF or NMP.
-
-
Messy Reaction Profile (Multiple Spots on TLC):
-
Cause (EDC/HOBt): Formation of N-acylurea byproduct. This can happen if the amine is a poor nucleophile or if the O-acylisourea intermediate rearranges before being trapped by HOBt or the amine.[10]
-
Solution: Ensure HOBt is added. Consider switching to HATU, which is less prone to this side reaction.
-
-
Difficulty Removing Byproducts:
-
Cause: Water-soluble byproducts (tetramethylurea from HATU, EDC-urea) can be difficult to remove from polar products. DIPEA can also be persistent.
-
Solution: Perform multiple aqueous washes. For DMF removal, washing with a mild brine solution (e.g., 5% LiCl) is effective.[11] An acidic wash (e.g., 1M HCl or 10% citric acid) is effective for removing residual DIPEA and EDC-related species.[6][11]
-
By understanding the principles behind these robust protocols, researchers can effectively synthesize a wide array of novel pyrazole amides, accelerating the journey from hit identification to lead candidate in the drug development pipeline.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Pattar, S. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140. Available at: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Bromo-Pyrazoles
Introduction: The Strategic Importance of 3-Aryl-Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous commercially available drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile scaffold, engaging in various biological interactions, including hydrogen bonding and π-stacking. The synthesis of 3-aryl-pyrazoles, in particular, is of paramount importance as this substitution pattern is frequently associated with potent and selective biological activity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a discovery for which Akira Suzuki was jointly awarded the Nobel Prize in Chemistry in 2010.[1] This palladium-catalyzed reaction offers a highly efficient route to biaryl and heteroaryl-aryl structures from organoboron compounds and organic halides.[2][3] Its broad functional group tolerance, use of readily available and less toxic boron reagents, and generally high yields make it an indispensable tool in the synthesis of complex molecules for the pharmaceutical industry.[3][4]
This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to 3-bromo-pyrazoles. We will delve into the mechanistic intricacies, offer a field-proven experimental protocol, and provide a comprehensive troubleshooting guide to empower researchers in their synthesis of these valuable compounds.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-bromo-pyrazole to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate.[1][2][4] This is often the rate-determining step of the overall reaction.[4]
-
Transmetalation: The next crucial step is transmetalation, where the organic group from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[6] The exact mechanism of transmetalation can vary depending on the reaction conditions, but it results in a new Pd(II) intermediate bearing both the pyrazole and the aryl group from the boronic acid.
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form the desired 3-aryl-pyrazole product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][4]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
reaction conditions for amide bond formation with 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
Application Note & Protocol Guide
Topic: Reaction Conditions for Amide Bond Formation with 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Art and Science of Coupling a Challenging Heterocycle
As a Senior Application Scientist, I've observed that while amide bond formation is the most frequently performed reaction in medicinal chemistry, the success of a synthesis often hinges on navigating the subtleties of challenging substrates. 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is a prime example of such a substrate. Its utility as a key building block in high-value agrochemicals and pharmaceuticals, such as chlorantraniliprole analogues, is well-established.[1][2] However, its structural features—an electron-deficient heterocyclic ring and potential steric hindrance from the adjacent methyl and bromo groups—present distinct challenges that can frustrate standard coupling protocols.[3][4]
This guide is designed to move beyond a simple list of reagents. It is a distillation of mechanistic understanding and practical experience, aimed at empowering you to make informed, causality-driven decisions in your experimental design. We will dissect the "why" behind reagent choice, solvent selection, and temperature control, transforming potential frustration into rational, predictable success. Every protocol herein is presented as a self-validating system, complete with considerations for reaction monitoring, work-up, and troubleshooting, ensuring scientific integrity from start to finish.
Structural Analysis of the Starting Material: A Chemist's Perspective
Understanding the inherent reactivity of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is the foundation for selecting an appropriate coupling strategy.
-
Electronic Effects: The pyrazole ring is electron-deficient, which withdraws electron density from the carboxylic acid. This increases the acidity of the carboxyl proton but can slightly decrease the nucleophilicity of the corresponding carboxylate anion upon deprotonation.
-
Steric Hindrance: The substituents at the C3 (Bromo) and C4 (methyl) positions flank the C5-carboxylic acid. This steric clutter can impede the approach of the coupling agent and the amine, particularly if the amine itself is bulky. This is a critical factor that often leads to the failure of standard, less reactive coupling methods.[5]
-
Tautomerism: The 1H-pyrazole can exist in tautomeric forms. While the amide coupling occurs at the carboxylic acid, the nature of the NH proton can influence solubility and base stoichiometry. It's crucial to use a sufficient amount of base to deprotonate both the carboxylic acid and, if necessary, the pyrazole nitrogen, depending on the reaction conditions and pKa values.
The Core Principle: Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring extreme heat to drive off water. Therefore, the process universally involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activated" intermediate is then highly susceptible to nucleophilic attack by the amine.
Caption: EDC coupling pathways with and without an additive.
Protocol 1: EDC/Oxyma Coupling
-
Materials & Reagents:
-
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
OxymaPure® (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Step-by-Step Methodology:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid and anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine, followed by OxymaPure® and DIPEA. Stir the mixture at room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise over 5 minutes. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the consumption of the carboxylic acid by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
-
Scientist's Notebook:
-
DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid. Its bulkiness prevents it from competing as a nucleophile.
-
The water-soluble urea byproduct from EDC simplifies purification compared to DCC. [6] * If your amine is an HCl salt, you will need an additional equivalent of base.
-
Strategy 2: Uronium/Aminium Salt Coupling (The Powerhouse)
For sterically demanding couplings, uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are the gold standard. [7] Causality Behind the Protocol: HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is superior to HOBt due to a neighboring group participation effect from the pyridine nitrogen, which accelerates the rate of amidation. [8]This high reactivity is often sufficient to overcome significant steric barriers.
Caption: Simplified mechanism of HATU-mediated coupling.
Protocol 2: HATU Coupling
-
Materials & Reagents:
-
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
2,4,6-Collidine or DIPEA (3.0 equiv)
-
Anhydrous DMF or Acetonitrile (ACN)
-
-
Step-by-Step Methodology:
-
In a dry flask under an inert atmosphere, dissolve the 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid and the amine in anhydrous DMF.
-
Add the base (Collidine is often preferred for sensitive substrates to minimize base-catalyzed side reactions).
-
In a separate vial, dissolve HATU in a small amount of DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-6 hours at room temperature.
-
Reaction Monitoring: The reaction is typically much faster than EDC coupling. Monitor by LC-MS.
-
Work-up & Purification: Follow the same procedure as described in Protocol 1.
-
-
Scientist's Notebook:
-
Crucial: Do not use an excess of HATU. The reagent can react with the primary amine nucleophile to form an unreactive guanidinium byproduct, effectively "capping" the amine. [7]Always ensure the carboxylic acid and amine are pre-mixed before adding HATU.
-
HATU is particularly effective for coupling with electron-deficient amines (e.g., anilines), where other methods might be sluggish. [9]
-
Strategy 3: Acyl Halide Formation (The Classic Approach)
This two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which then reacts readily with the amine without the need for a coupling agent.
Causality Behind the Protocol: This strategy decouples the activation and coupling steps. It is effective because the acyl chloride is one of the most reactive carboxylic acid derivatives. However, the conditions are harsher (e.g., using thionyl chloride (SOCl₂) or oxalyl chloride), which may not be suitable for sensitive substrates. For a robust heterocyclic acid like our target, this is a viable and powerful option.
Protocol 3: Acyl Chloride Formation and Coupling
-
Materials & Reagents:
-
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)
-
Oxalyl chloride (2.0 equiv) or Thionyl chloride (SOCl₂) (2.0 equiv)
-
Amine (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic DMF (1-2 drops)
-
-
Step-by-Step Methodology:
-
Step A: Acyl Chloride Formation
-
Suspend the 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Add 1-2 drops of catalytic DMF.
-
Add oxalyl chloride dropwise at 0 °C. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution becomes clear and gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Caution: The resulting acyl chloride is moisture-sensitive.
-
-
Step B: Amide Formation
-
Immediately dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine and TEA in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction with water. Separate the layers and wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry, concentrate, and purify by flash chromatography as previously described.
-
-
-
Scientist's Notebook:
-
The catalytic DMF is crucial for the reaction with oxalyl chloride, as it forms the Vilsmeier reagent in situ, which is the active catalyst.
-
Ensure all glassware is scrupulously dried, as any moisture will hydrolyze the acyl chloride back to the carboxylic acid.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently reactive coupling agent. 2. Steric hindrance is too great. 3. Inactive reagents (hydrolyzed). | 1. Switch to a more powerful reagent (e.g., EDC -> HATU). 2. Increase reaction temperature (e.g., to 40-50 °C), but monitor for side products. 3. Use fresh, anhydrous solvents and new bottles of reagents. |
| N-Acylurea Formation (with EDC) | 1. O-acylisourea rearrangement is faster than amine attack. 2. Insufficient additive (HOBt/Oxyma). | 1. Ensure HOBt or Oxyma is added before EDC. 2. Use a full equivalent or slight excess of the additive. 3. Lower the reaction temperature. |
| Guanidinium Byproduct (with HATU) | 1. Excess HATU used. 2. Incorrect order of addition. | 1. Use stoichiometric or slightly less than stoichiometric amounts of HATU (e.g., 1.05-1.1 equiv). 2. Always pre-mix the acid, amine, and base before adding the HATU solution. |
| Starting Acid Recovered | 1. Incomplete activation. 2. Base is insufficient or inadequate. | 1. Increase the amount of coupling reagent (e.g., from 1.2 to 1.5 equiv). 2. Ensure enough base is present to neutralize all acidic protons (acid, amine salt, pyrazole NH if pKa is low enough). Switch to a stronger non-nucleophilic base like DBU if needed. |
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. ([Link])
-
Muhammad, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(1), 285. ([Link])
- Google Patents. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN109896730A. ()
-
ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. ([Link])
-
Forefront Machining Tech. (2024). Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. ([Link])
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. ([Link])
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152612. ([Link])
-
Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(18), 4363-4369. ([Link])
- Google Patents. (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. CN104844567A. ()
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. ([Link])
-
ACS Publications. (2019). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ([Link])
-
PubMed. (2015). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. ([Link])
-
PubChem. (2025). Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles. EP-4017847-B1. ([Link])
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. ([Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Synthesis of Chlorantraniliprole from Pyrazole Carboxylic Acid Precursors
**Abstract
This document provides a detailed technical guide on the synthesis of chlorantraniliprole, a prominent insecticide of the anthranilic diamide class. The core strategy involves the amide coupling of two key intermediates: a pyrazole carboxylic acid derivative and a substituted anthranilamide. This guide outlines the primary, industrially relevant pathways for synthesizing these intermediates and coupling them to form the final product. We will explore two distinct and established routes for the final amide bond formation: direct acylation via an activated acid intermediate and a two-step process involving a benzoxazinone intermediate. Each section includes step-by-step protocols derived from patent literature, explanations of the chemical principles, and quantitative data to support researchers in their experimental design.
Introduction and Strategic Overview
Chlorantraniliprole, with the IUPAC name 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, is a potent activator of insect ryanodine receptors, making it a highly effective and selective insecticide[1]. Its synthesis is a topic of significant interest in agrochemical research and development.
The primary retrosynthetic disconnection of chlorantraniliprole reveals two critical building blocks:
-
An Acid Moiety: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
-
An Amine Moiety: 2-amino-5-chloro-N,3-dimethylbenzamide.
The user has specified 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid as the starting material. While this specific compound is not the direct precursor in the most widely published routes, it represents a foundational pyrazole structure. The industrially pertinent synthesis begins with building the more complex N-substituted pyrazole, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This guide will focus on the synthesis of this key intermediate and its subsequent coupling.
The overall synthetic workflow can be visualized as follows:
Caption: Overall Synthetic Strategy for Chlorantraniliprole.
Synthesis of Key Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This crucial intermediate provides the core pyrazole ring and the N-pyridinyl substituent. A common and industrially viable route begins with 2,3-dichloropyridine. The process involves hydrazino-substitution, cyclization to form the pyrazole ring, bromination, and finally, hydrolysis of an ester to yield the target carboxylic acid[2].
Protocol: Multi-step Synthesis of the Pyrazole Carboxylic Acid
This protocol is a synthesized representation of steps described in the chemical literature[2][3].
Step 1: Synthesis of (3-chloropyridin-2-yl)-hydrazine
-
To a solution of 2,3-dichloropyridine in ethanol, add hydrazine hydrate.
-
Reflux the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude hydrazine derivative can be used in the next step, often without further purification.
Step 2: Cyclization to form the Pyrazole Ring
-
The crude (3-chloropyridin-2-yl)-hydrazine is reacted with diethyl maleate in a suitable solvent like ethanol.
-
A base, such as sodium ethoxide, is added to catalyze the condensation and subsequent cyclization reaction.
-
The reaction mixture is heated under reflux to drive the formation of the pyrazolidinone ring intermediate[2].
Step 3: Bromination and Oxidation
-
The pyrazolidinone intermediate is treated with a brominating agent, such as phosphorus oxybromide (POBr₃), in a solvent like acetonitrile to introduce the bromine atom at the 3-position of the pyrazole ring[2].
-
The resulting pyrazoline is then oxidized to the aromatic pyrazole. A common oxidizing agent for this transformation is potassium persulfate[2]. This step is critical for creating the stable aromatic pyrazole core.
Step 4: Hydrolysis to Carboxylic Acid
-
The ethyl ester of the pyrazole is hydrolyzed to the corresponding carboxylic acid.
-
This is typically achieved by treating the ester with a base, such as sodium hydroxide, in an aqueous methanol solution[2].
-
After the reaction is complete, the mixture is acidified with an acid like hydrochloric acid to a pH of approximately 2. This protonates the carboxylate, causing the desired carboxylic acid product to precipitate[2].
-
The solid product is collected by filtration and can be purified by recrystallization from a solvent such as isopropanol[2].
| Step | Key Reagents | Solvent | Typical Conditions | Purpose |
| 1. Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux | Forms the hydrazine precursor. |
| 2. Cyclization | Diethyl Maleate, NaOEt | Ethanol | Reflux | Constructs the pyrazole ring system. |
| 3. Bromination/Oxidation | POBr₃, K₂S₂O₈ | Acetonitrile | Heat | Installs the key bromine atom and aromatizes the ring. |
| 4. Hydrolysis | NaOH, then HCl | Methanol/Water | Room Temp -> Heat | Converts the ester to the final carboxylic acid. |
Synthesis of Key Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide
This aniline derivative serves as the second key building block. Its synthesis has been approached via several routes, often starting from substituted 2-nitrobenzoic acids or by modifying existing anthranilic acids[4][5][6]. One common pathway involves the amidation of a pre-formed benzoxazinone[4].
Protocol: Synthesis via Benzoxazinone Intermediate
This protocol is based on methods described for preparing substituted anthranilamides, which are key intermediates for chlorantraniliprole[4][7].
Step 1: Formation of 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
-
The synthesis often starts from 2-amino-3-methyl-5-chlorobenzoic acid.
-
This starting material can be cyclized using a phosgene equivalent to form the benzoxazinone dione. The synthesis of the precursor itself can be complex, involving nitration, reduction, and chlorination steps on a simpler aromatic starting material[8].
Step 2: Ring-Opening with Methylamine
-
The benzoxazinone dione is dissolved in a suitable solvent.
-
An aqueous solution of methylamine (e.g., 40% aq. solution) is added to the mixture[7].
-
The reaction is typically stirred at room temperature or with gentle heating (e.g., 30-35°C) for several hours[7]. The methylamine acts as a nucleophile, opening the heterocyclic ring to form the desired N-methyl amide.
-
After the reaction is complete, a standard aqueous workup is performed to isolate the crude 2-amino-5-chloro-N,3-dimethylbenzamide[7]. Purification can be achieved through recrystallization or chromatography.
| Step | Key Reagents | Solvent | Typical Conditions | Purpose |
| 1. Cyclization | Phosgene equivalent | Dichloromethane | 0°C to RT | Forms the reactive benzoxazinone intermediate. |
| 2. Amidation | 40% aq. Methylamine | Methylene Chloride | 30-35°C | Ring-opening to form the target N-methyl benzamide. |
Final Assembly: Coupling Strategies for Chlorantraniliprole
The final and most critical step is the formation of the amide bond between the two key intermediates. The choice of coupling method can significantly impact the overall yield and purity of the final product. Two primary strategies are prevalent in the literature[2][9].
Caption: Final Coupling Strategies for Chlorantraniliprole Synthesis.
Route A: Direct Amidation via Activated Carboxylic Acid
This is a classic and direct approach to amide bond formation[10]. The carboxylic acid is "activated" to increase its electrophilicity, allowing it to react readily with the aniline nitrogen of the second intermediate.
Protocol: Acyl Chloride Method
-
Activation: Suspend the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in an inert solvent like acetonitrile[2]. Add a base, such as 3-methylpyridine. Cool the mixture (e.g., -5 to 0°C)[2].
-
Slowly add an activating agent, such as methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl₂), to the cooled suspension. This converts the carboxylic acid into a more reactive species, like a mixed anhydride or an acyl chloride[2][3].
-
Coupling: To this mixture, add the 2-amino-5-chloro-N,3-dimethylbenzamide intermediate.
-
Allow the reaction to warm to room temperature and then heat (e.g., 50°C) to drive the coupling reaction to completion[2].
-
Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by crystallization or chromatography. A final yield of 91.5% has been reported for a similar direct coupling method[11].
Route B: The Benzoxazinone Route
This two-step approach first forms a cyclized intermediate, which is then ring-opened to yield the final product. This method can sometimes offer advantages in purification and yield[9].
Protocol: Two-Step Benzoxazinone Method
-
Cyclization: React the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid (note: not the N-methyl amide intermediate used in Route A)[2][9].
-
The reaction is conducted in a solvent like acetonitrile in the presence of a dehydrating or activating agent, such as methanesulfonyl chloride, and a base[2]. This forms the benzoxazinone intermediate.
-
Ring-Opening: The isolated (or in-situ generated) benzoxazinone is then treated with a methylamine solution[2][9].
-
The nucleophilic methylamine attacks the carbonyl group of the benzoxazinone, opening the ring and forming the two required amide bonds of chlorantraniliprole in a single step.
-
The product is isolated via standard workup procedures. This route can have lower yields in the cyclization step, which impacts the overall efficiency[9].
Scientific Integrity and Safety
Causality: The choice between direct amidation and the benzoxazinone route often depends on factors like raw material availability, purification strategy, and overall process economics. Direct amidation (Route A) is more convergent but requires careful control of the highly reactive activated acid. The benzoxazinone route (Route B) is more linear and may help avoid side reactions, though it involves an extra synthetic step before the final product is formed.
Self-Validation and Safety:
-
Monitoring: All reactions must be monitored by appropriate analytical techniques (TLC, HPLC, LC-MS) to ensure completion and identify potential side products.
-
Reagent Handling: Reagents such as thionyl chloride, phosphorus oxybromide, and methanesulfonyl chloride are corrosive and moisture-sensitive. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Organic solvents used are flammable and should be handled away from ignition sources.
-
Product Handling: Chlorantraniliprole and its intermediates are biologically active molecules. Handle all solids and solutions with care to avoid inhalation or skin contact.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
References
-
Method for synthesizing chlorantraniliprole. (n.d.). Patsnap Eureka. Retrieved from [Link]
- CN104844569A - Chlorantraniliprole synthesis method. (n.d.). Google Patents.
- CN103058993A - A kind of preparation method of chlorantraniliprole. (n.d.). Google Patents.
- WO2021033172A1 - Process for the preparation of chlorantraniliprole. (n.d.). Google Patents.
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WO/2021/033172 PROCESS FOR THE PREPARATION OF CHLORANTRANILIPROLE. (n.d.). WIPO Patentscope. Retrieved from [Link]
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Chlorantraniliprole. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (n.d.). ResearchGate. Retrieved from [Link]
- CN112552284A - Preparation method of chlorantraniliprole. (n.d.). Google Patents.
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH. Retrieved from [Link]
-
3-bromo-N-(4-chloro-2-methyl-6-((2H3)methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved from [Link]
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.
-
3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
-
3-chloro-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. (n.d.). Veeprho. Retrieved from [Link]
-
WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.). Google Patents.
-
3-bromo-N-[2-chloro-4-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved from [Link]
- CN102844306B - Process for preparation of pyrazole carboxylic acid amide. (n.d.). Google Patents.
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- 1. 1H-Pyrazole-5-carboxamide, 3-bromo-1-(5-bromo-3-chloro-2-pyridinyl)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]- | 500011-53-0 [chemicalbook.com]
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Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This application note describes a robust, selective, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is a critical building block in the synthesis of various pharmacologically active compounds, making the accurate assessment of its purity essential for quality control and drug development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing 0.1% formic acid, ensuring sharp, symmetrical peak shapes. Detection is performed at 225 nm. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity for its intended purpose.
Introduction
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous approved drugs, and this specific brominated derivative serves as a versatile intermediate for creating diverse molecular libraries. Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this starting material is paramount to control the impurity profile of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds.[1] This document provides a comprehensive, field-proven protocol for an RP-HPLC method designed to separate 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid from potential process-related impurities and degradation products. The causality behind each methodological choice is explained to provide researchers with a deep understanding of the analytical system.
Analyte Properties
Understanding the physicochemical properties of the analyte is the foundation for rational method development.
Table 1: Physicochemical Properties of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
| Property | Value | Source / Rationale |
| Structure | PubChem CID: 82396443[2] | |
| Molecular Formula | C₅H₅BrN₂O₂ | PubChem[2] |
| Molecular Weight | 205.01 g/mol | PubChem[2] |
| Predicted pKa | ~2.70 ± 0.10 | ChemicalBook[3] |
| UV Absorbance | λmax ~225 nm | Rationale: Pyrazole rings typically exhibit strong absorbance in the low UV range (210-230 nm).[4] This wavelength provides high sensitivity. |
| Polarity | Moderately polar | The carboxylic acid group imparts polarity, while the brominated pyrazole ring provides non-polar character. Suitable for reversed-phase chromatography. |
HPLC Method Development: The Scientific Rationale
The choices made during method development are critical for creating a reliable and robust analytical procedure.
Stationary Phase Selection
A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reversed-phase packing and provides excellent retention for moderately polar to non-polar compounds through hydrophobic interactions. The analyte, with its combination of a polar carboxylic acid and a less polar brominated pyrazole ring, is an ideal candidate for this type of stationary phase, as referenced in general chromatography guidelines.[5]
Mobile Phase Composition
-
Solvents: A combination of Acetonitrile (ACN) and Water was chosen. Acetonitrile is a preferred organic modifier due to its low viscosity, low UV cutoff, and high elution strength in reversed-phase chromatography.
-
pH Modifier: The analyte possesses a carboxylic acid group with a predicted pKa of approximately 2.7.[3] To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of this group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa. 0.1% Formic Acid was selected as the modifier. It is effective at lowering the pH, is compatible with mass spectrometry if hyphenation is desired, and is less corrosive than other acids like trifluoroacetic acid.[6]
-
Elution Mode: A gradient elution program was developed. This approach allows for the effective elution of impurities that may have significantly different polarities from the main analyte. It begins with a higher aqueous composition to retain early-eluting polar impurities and gradually increases the organic content to elute the main peak and any late-eluting, non-polar impurities, providing superior resolution across the entire chromatogram.
Detection Wavelength
Based on the UV-absorbing properties of the pyrazole chromophore, a detection wavelength of 225 nm was selected. This wavelength offers a high signal-to-noise ratio for the main analyte, ensuring sensitive detection of potential impurities. A photodiode array (PDA) detector was used during development to confirm the optimal wavelength and to assess peak purity.
Detailed Application Protocol
This protocol is a self-validating system when preceded by a successful System Suitability Test.
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (HPLC/Milli-Q Grade)
-
-
Reference Standard: 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (purity ≥ 99.0%)
-
Labware: Analytical balance, volumetric flasks, autosampler vials, sonicating bath.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water).
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. (Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask. Prepare in the same manner as the Reference Standard Stock Solution. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[7] This is achieved by injecting the Working Standard Solution (n=5). The system is deemed suitable for use if the criteria in Table 3 are met.
Table 3: System Suitability Requirements (based on USP <621>)
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the injection and detection system. |
Method Validation
The analytical method was validated according to the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[8][9]
Caption: Workflow for HPLC Method Validation based on ICH Q2 guidelines.
Table 4: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. | Passed. The method is selective for the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over the range of 25-75 µg/mL. |
| Range | 25 - 75 µg/mL (50% - 150% of working concentration) | Confirmed. |
| Accuracy | Mean recovery between 98.0% and 102.0% | 99.2% - 101.5% recovery. |
| Precision (Repeatability) | % RSD ≤ 1.0% | % RSD = 0.45% (n=6). |
| Precision (Intermediate) | % RSD ≤ 2.0% (different day, different analyst) | % RSD = 0.82%. |
| Limit of Detection (LOD) | Report value (based on S/N ≈ 3) | 0.1 µg/mL. |
| Limit of Quantitation (LOQ) | Report value (based on S/N ≈ 10) | 0.3 µg/mL. |
| Robustness | % RSD of results remains within limits after minor changes. | The method is robust to minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front and system peaks).
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid. The comprehensive protocol, grounded in scientific principles and validated against ICH standards, provides researchers and drug development professionals with a reliable tool for quality control and assurance.
Caption: Overall workflow for the HPLC purity analysis.
References
-
PubChem. 5-bromo-3-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Bromo-4-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.[Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid...[Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).[Link]
-
USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.[Link]
-
International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative...[Link]
-
IntuitionLabs. Understanding ICH Q2(R2) Guidelines for Analytical Validation.[Link]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation...[Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>.[Link]
-
ResearchGate. The UV-Vis absorption spectra of 3 and 4...[Link]
Sources
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- 3. 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 82231-52-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. usp.org [usp.org]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. database.ich.org [database.ich.org]
- 9. intuitionlabs.ai [intuitionlabs.ai]
Synthesis of N-Aryl-Pyrazole-5-Carboxamides: A Detailed Protocol for Researchers
Introduction: The Significance of N-Aryl-Pyrazole-5-Carboxamides in Modern Drug Discovery
The N-aryl-pyrazole-5-carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and enzyme inhibition properties.[3][4] Their prevalence in drug development is a testament to the pyrazole ring's metabolic stability and its ability to engage in various biological interactions, while the N-aryl-carboxamide moiety provides a versatile handle for modulating potency, selectivity, and pharmacokinetic properties.[3][4] This guide offers a detailed, field-proven protocol for the synthesis of N-aryl-pyrazole-5-carboxamides, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the synthetic pathway, provide step-by-step experimental procedures, and explain the mechanistic underpinnings of the key chemical transformations.
Strategic Overview: A Modular Approach to N-Aryl-Pyrazole-5-Carboxamide Synthesis
The most robust and widely adopted strategy for the synthesis of N-aryl-pyrazole-5-carboxamides is a modular, two-stage approach. This methodology allows for the late-stage diversification of the N-aryl-carboxamide group, enabling the efficient generation of compound libraries for structure-activity relationship (SAR) studies.[5]
The overall synthetic workflow can be visualized as follows:
Caption: Overall Synthetic Workflow.
This strategy commences with the construction of the pyrazole-5-carboxylic acid core, followed by the crucial amide bond formation with a desired aryl amine.
Stage 1: Synthesis of the Pyrazole-5-Carboxylic Acid Core
The cornerstone of this stage is the Knorr pyrazole synthesis, a classic and efficient cyclocondensation reaction.[6][7]
Protocol 1: Knorr Pyrazole Synthesis of Ethyl 1-Aryl-3-methyl-1H-pyrazole-5-carboxylate
This protocol details the synthesis of a pyrazole-5-carboxylate ester, a key intermediate.
Objective: To synthesize a substituted pyrazole-5-carboxylate ester via cyclocondensation.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Aryl hydrazine hydrochloride (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and the chosen aryl hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[6]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the pure pyrazole-5-carboxylate ester.
Mechanistic Insight: The Knorr Pyrazole Synthesis
The Knorr synthesis proceeds through a well-established mechanism involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][8] The use of an acid catalyst accelerates the condensation and dehydration steps.[6]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Protocol 2: Saponification to Pyrazole-5-Carboxylic Acid
This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid.
Objective: To synthesize the pyrazole-5-carboxylic acid precursor.
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add NaOH or LiOH (2.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-12 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with 1M HCl.[5]
-
A precipitate of the carboxylic acid will form. Stir for an additional 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under high vacuum to yield the pyrazole-5-carboxylic acid, which is often of sufficient purity for the next step.
Stage 2: Amide Bond Formation
The final and critical step is the coupling of the pyrazole-5-carboxylic acid with the desired aryl amine. A robust method for this transformation is the conversion of the carboxylic acid to a more reactive acid chloride intermediate.[5][9]
Protocol 3: Synthesis of N-Aryl-Pyrazole-5-Carboxamides via an Acid Chloride Intermediate
Objective: To synthesize the final N-aryl-pyrazole-5-carboxamide product.
Materials:
-
Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Aryl amine (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
Part A: Acid Chloride Formation
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).[5]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise. Gas evolution will be observed.[5][10]
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the reaction mixture becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride, which should be used immediately in the next step.
Mechanistic Insight: Acid Chloride Formation
Thionyl chloride converts the carboxylic acid into a highly electrophilic acid chloride. The reaction proceeds through a chlorosulfite intermediate, which then collapses to the acid chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.[10][11]
Part B: Amide Formation
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired aryl amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.[5]
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[5]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Mechanistic Insight: Amide Formation
The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.[12][13] The base (triethylamine) is crucial for neutralizing the HCl generated during the reaction.[12]
Caption: Mechanism of Amide Formation.
Purification:
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol).[14][15]
Data Summary: Representative Yields
The following table summarizes typical yields for the key steps in the synthesis of N-aryl-pyrazole-5-carboxamides. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reactants | Product | Typical Yield (%) |
| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine HCl | Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate | 75-90 |
| Saponification | Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate | 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid | 85-95 |
| Amidation | 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid, Aniline | N,1-diphenyl-3-methyl-1H-pyrazole-5-carboxamide | 70-85 |
Conclusion: A Versatile and Reliable Synthetic Route
The protocol detailed herein provides a robust and versatile pathway for the synthesis of N-aryl-pyrazole-5-carboxamides. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently access a wide array of these medicinally important compounds. The modular nature of this synthesis makes it particularly well-suited for the generation of compound libraries for drug discovery programs.
References
-
PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available from: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]
- Google Patents. (n.d.). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Available from: [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]
-
Slideshare. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available from: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Chemistry Steps. (n.d.). Converting Amines to Amides. Available from: [Link]
-
ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available from: [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
-
Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Available from: [Link]
-
ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
-
YouTube. (2019). synthesis of amides from acid chlorides. Available from: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Available from: [Link]
-
PubMed. (n.d.). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). Available from: [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
-
Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]
-
JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
-
YouTube. (2020). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride). Available from: [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available from: [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
Sources
- 1. researchgate.net [researchgate.net]
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High-Performance Liquid Chromatographic Separation of Chiral Pyrazole Derivatives
Introduction: The Pyrazole Challenge
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). While the pyrazole ring itself is planar and achiral, therapeutic derivatives frequently possess chiral centers on side chains (e.g., 4,5-dihydro-1H-pyrazoles) or fused ring systems.
Separating these enantiomers is critical because their pharmacological profiles often diverge drastically. However, pyrazole derivatives present specific chromatographic challenges:
-
Basic Nitrogen Interaction: The
-nitrogen in the pyrazole ring is a hydrogen bond acceptor and weak base, leading to severe peak tailing on silanol-rich stationary phases. -
Solubility: Many bioactive pyrazoles exhibit poor solubility in standard non-polar solvents (hexane), complicating Normal Phase (NP) separations.
This guide details a robust, self-validating workflow for the chiral resolution of pyrazoles using Polysaccharide-based Chiral Stationary Phases (CSPs) , the industry standard for this class of molecules.
Mechanism of Separation
The separation of pyrazole enantiomers on polysaccharide columns (Amylose or Cellulose derivatives) relies on the "Three-Point Interaction" model .
-
The Selector: The CSP consists of amylose or cellulose coated (or immobilized) on silica. The polymer backbone forms helical grooves containing chiral "pockets."[1]
-
The Interaction: The pyrazole analyte enters these pockets. Discrimination occurs via:
-
Hydrogen Bonding: Between the pyrazole nitrogens/side-chain amides and the carbamate groups of the CSP.
- Stacking: Between the pyrazole aromatic system and the phenyl groups of the CSP.
-
Steric Fit: The spatial bulk of the enantiomer determines if it can fit into the chiral groove.
-
Method Development Workflow
Do not rely on trial and error. Follow this logic-gated workflow to ensure efficient method development.
Diagram 1: Method Development Logic Gate
Caption: Decision tree for selecting Normal Phase vs. Polar Organic Mode based on solubility and resolution.
Experimental Protocols
Protocol A: Primary Column Screening (Normal Phase)
Objective: Identify the correct polysaccharide backbone (Amylose vs. Cellulose).
Materials:
-
Columns:
-
Column A:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - The "Workhorse"
-
Column B:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) - Complementary Selectivity[2]
-
-
Mobile Phase: n-Hexane / Ethanol (80:20 v/v).
-
Additive (CRITICAL): 0.1% Diethylamine (DEA) or Triethylamine (TEA). Without this, pyrazoles will tail significantly.
Step-by-Step:
-
Sample Prep: Dissolve ~1 mg of racemate in 1 mL of Ethanol. If cloudy, sonicate.
-
Equilibration: Flush column with Mobile Phase at 1.0 mL/min for 20 mins.
-
Injection: Inject 5-10 µL.
-
Assessment:
-
Calculate Resolution (
). -
If
, proceed to Validation. -
If
, switch to Protocol B .
-
Protocol B: Polar Organic Mode (POM) Screening
Context: If the pyrazole is too polar for hexane or if Normal Phase failed. POM uses 100% polar solvents but maintains the CSP interaction.
Mobile Phases to Screen:
-
100% Methanol + 0.1% DEA.
-
100% Ethanol + 0.1% DEA.
-
100% Acetonitrile + 0.1% DEA.
Insight: Cellulose columns (e.g., Lux Cellulose-2, Chiralcel OD-H) often perform superiorly in POM for pyrazoles compared to Amylose columns due to conformational changes in the polymer backbone when swollen with methanol [1, 2].
Data Summary: CSP Performance Matrix
The following table summarizes expected interactions based on pyrazole structural features.
| Pyrazole Feature | Recommended Column | Recommended Mode | Mechanism Note |
| Simple Pyrazole | Chiralpak AD-H | Normal Phase (Hex/EtOH) | Amylose helix provides ideal steric fit. |
| Polar Side Chains (OH, NH2) | Chiralcel OD-H | Polar Organic (100% MeOH) | Cellulose backbone tolerates polar solvents better; H-bonding dominates. |
| Acidic Derivatives | Chiralpak IC/IA | Normal Phase + TFA | Immobilized phases allow stronger solvents; TFA suppresses ionization of acidic groups. |
| Bulky Fused Rings | Chiralpak AD-H | Normal Phase (Hex/IPA) | IPA increases pocket size slightly; better for bulky analytes. |
Optimization & Troubleshooting
If screening yields partial separation (
Temperature Effects (Thermodynamics)
Enantioseparation is governed by the Van 't Hoff equation:
-
Strategy: Lower the temperature (e.g., to 10°C or 5°C).
-
Why? Chiral recognition is usually enthalpy-driven (exothermic). Lower temperature increases the "stickiness" of the analyte to the chiral groove, often increasing selectivity (
). -
Warning: Check for Iso-elution Temperature (
). Occasionally, lowering temp causes peaks to merge. If 10°C is worse than 25°C, try raising temp to 40°C [4].
Troubleshooting Logic
Use the diagram below to diagnose peak shape issues.
Diagram 2: Troubleshooting Logic Tree
Caption: Diagnostic flow for correcting common chromatographic defects in pyrazole separation.
Validation Criteria (ICH Q2)
To ensure the method is reliable for drug development, validate the following:
-
Specificity: Inject the blank mobile phase and the achiral precursors. Ensure no interference at the retention time of the enantiomers.
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
should be . -
Resolution (
): Must be (baseline separation) for accurate quantitation of the minor enantiomer (impurity). -
LOD/LOQ: Determine the signal-to-noise ratio (S/N). LOD = 3.3
; LOQ = 10 .
References
-
Chiral Technologies (Daicel). CHIRALPAK® Immobilized Columns: Mobile Phase Modifiers & Additives. [Link] (General resource for AD-H/OD-H manuals)[2]
-
ACS Omega. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021).[3][4] [Link]
-
MDPI Molecules. HPLC Enantioseparation of Rigid Chiral Probes... on an Amylose Chiral Stationary Phase. (2022).[1][5] [Link][1]
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Carboxylic Acids
Introduction: The Significance of Pyrazole Carboxylic Acids and the Advent of Microwave Synthesis
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development. Their structural motif is a cornerstone in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The efficiency of synthesizing these vital heterocyclic compounds is therefore a critical factor in the rapid advancement of pharmaceutical research.
Traditionally, the synthesis of pyrazole carboxylic acids, often achieved through methods like the Knorr pyrazole synthesis, has relied on conventional heating. This classical approach, while effective, is often hampered by long reaction times, lower yields, and significant energy consumption. In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient alternative.[1] This guide provides an in-depth exploration of the application of microwave irradiation to the synthesis of pyrazole carboxylic acids, detailing the underlying principles, offering comparative data, and presenting robust experimental protocols for researchers, scientists, and professionals in drug development.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of certain molecules to transform electromagnetic energy into heat. This process is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. In MAOS, heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[2]
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in pyrazole synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction, generating heat efficiently and uniformly throughout the reaction mixture.
-
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, leading to the dissipation of energy as heat.
This direct and instantaneous heating of the reaction bulk circumvents the limitations of conventional methods, leading to a significant acceleration of reaction rates. The result is a dramatic reduction in reaction times, often from hours to mere minutes, and frequently an improvement in product yields and purity.[1]
Reaction Mechanism: The Knorr Pyrazole Synthesis Under Microwave Irradiation
The Knorr synthesis is a classic and versatile method for preparing pyrazoles. In the context of synthesizing pyrazole carboxylic acids, this typically involves the condensation of a hydrazine with a β-ketoester. The microwave irradiation profoundly accelerates this process.
The proposed mechanism for the microwave-assisted Knorr synthesis of a pyrazole-4-carboxylic acid ester (a precursor to the carboxylic acid) is as follows:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester. Under microwave irradiation, the polar reactants are efficiently activated, accelerating this initial condensation step to form a hydrazone intermediate.
-
Intramolecular Cyclization: The subsequent intramolecular cyclization is a critical step. The localized superheating effect of microwaves provides the necessary activation energy for the terminal nitrogen of the hydrazone to attack the remaining carbonyl group, leading to the formation of a five-membered ring intermediate.
-
Dehydration and Aromatization: The final step involves the dehydration of the cyclic intermediate to yield the stable aromatic pyrazole ring. The high temperatures achieved rapidly under microwave conditions facilitate this elimination reaction.
Caption: Knorr Pyrazole Synthesis Mechanism.
Quantitative Comparison: Microwave vs. Conventional Synthesis
The advantages of MAOS are not merely qualitative. The following table presents a quantitative comparison of the synthesis of phenyl-1H-pyrazole-4-carboxylic acids using both microwave-assisted and conventional heating methods, demonstrating the profound impact on reaction time and yield.[1]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91 - 98 |
| Conventional | 75 | 2 h | 73 - 90 | |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave-Assisted | 80 | 2 min | 62 - 92 |
| Conventional | 80 | 1 h | 48 - 85 |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of pyrazole carboxylic acid derivatives, adaptable for various substituted starting materials.
Protocol 1: One-Pot Microwave-Assisted Synthesis of 4-Arylidenepyrazolones
This protocol is adapted from a solvent-free, one-pot synthesis of pyrazolone derivatives which can be precursors to carboxylic acids.[3][4]
Materials:
-
Ethyl acetoacetate
-
Substituted hydrazine (e.g., 3-nitrophenylhydrazine)
-
Substituted benzaldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)
-
Microwave reactor with appropriate reaction vessels
-
Ethyl acetate for trituration
Procedure:
-
In a 50-mL flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), the desired substituted hydrazine (0.3 mmol), and the substituted benzaldehyde (0.3 mmol).[3]
-
Place the flask in a domestic microwave oven or a dedicated microwave reactor.
-
Irradiate the mixture at a power of 420 W for 10 minutes.[3] Note: Power and time may need optimization depending on the specific reactants and microwave apparatus.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The resulting solid is then triturated with ethyl acetate.
-
Collect the solid product by suction filtration.
-
The product can be further purified by recrystallization if necessary.
This one-pot method offers significant advantages in terms of efficiency and atom economy by avoiding the isolation of intermediates.[4]
Protocol 2: Microwave-Assisted Hydrolysis of Pyrazole Esters
For the conversion of pyrazole carboxylate esters to their corresponding carboxylic acids, microwave-assisted hydrolysis is a rapid and efficient method.[5]
Materials:
-
Ethyl pyrazole-4-carboxylate derivative
-
Potassium carbonate (K₂CO₃)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the ethyl pyrazole-4-carboxylate in a minimal amount of a suitable co-solvent if necessary, then add an aqueous solution of potassium carbonate.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 100-150 °C for 5-15 minutes). These parameters should be optimized for the specific substrate.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the pyrazole carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Caption: General Experimental Workflow.
Causality in Experimental Choices: Solvent Selection
The choice of solvent is critical in MAOS. For the synthesis of heterocyclic compounds, polar solvents like water, ethanol, and DMF are often employed due to their high dielectric constants, which allow for efficient absorption of microwave energy.[2][6] Water, in particular, is an excellent choice for green chemistry applications.[7] At elevated temperatures under microwave irradiation, water's dielectric constant decreases, making it behave like a pseudo-organic solvent, which can enhance the solubility of organic reactants.[2] In some cases, solvent-free conditions are achievable, further enhancing the green credentials of the synthesis by reducing waste.[4][8] The choice of solvent or the decision to proceed solvent-free will depend on the solubility and polarity of the reactants and the desired reaction temperature.
Trustworthiness and Safety: A Self-Validating System
The protocols described are designed to be self-validating through the significant and reproducible improvements in reaction time and yield compared to conventional methods. However, safety is paramount when working with microwave reactors, especially when heating solvents above their boiling points, which can generate high pressures.
Safety Precautions:
-
Dedicated Equipment: Always use a dedicated microwave reactor designed for organic synthesis, equipped with temperature and pressure sensors and safety interlocks. Domestic microwave ovens should not be used for these procedures.
-
Pressure-Rated Vessels: Use only reaction vessels specifically designed and rated for the temperatures and pressures that will be generated.
-
Proper Sealing: Ensure that reaction vessels are sealed correctly according to the manufacturer's instructions to prevent leakage or vessel failure.
-
Cooling: Allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening.
-
Reaction Scale: Do not exceed the recommended scale for the reaction vessel and microwave system.
Conclusion: A Paradigm Shift in Pyrazole Synthesis
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole carboxylic acids. The dramatic reduction in reaction times, coupled with often higher yields and a move towards greener reaction conditions, makes MAOS the superior method for the rapid and efficient production of these valuable heterocyclic compounds.[9] By understanding the principles of microwave heating and adhering to safe laboratory practices, researchers can significantly enhance their productivity and accelerate the pace of drug discovery and development.
References
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
- Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry, 40B, 578-580.
- Wu, T., Chen, C., & Lin, C. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(10), 7362-7374.
- Wu, T., Chen, C., & Lin, C. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15, 7362-7374.
- Request PDF. (2025). Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates.
- Guzmán-Hernández, R., et al. (2024).
- Singh, H., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34699-34728.
- Malkov, A. V., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(30), 5436-5445.
- Wu, T., Chen, C., & Lin, C. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC.
- Kumar, A., & Kumar, R. (2020). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 62(2), 11-19.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2025).
- Colacino, E., et al. (2017).
- Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal.
- Sharma, V., Kumar, V., & Singh, P. (2015). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 11, 2686-2715.
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.
- Horváth, Z., & Horváti, K. (2021). Microwave- and ultrasound-assisted heterocyclics synthesis in aqueous media. In Green Chemistry and Eco-Friendly Technologies. Elsevier.
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- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
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- 5. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Suzuki-Miyaura Reactions with Bromo-pyrazoles
From the desk of a Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this powerful C-C bond-forming reaction with this specific class of heterocycles. Pyrazoles are a cornerstone in medicinal chemistry, yet their successful functionalization via Suzuki-Miyaura coupling is not always straightforward. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments. We will delve into the root causes and provide actionable solutions based on established chemical principles.
Question 1: I am observing very low or no conversion of my bromo-pyrazole starting material. What are the likely causes and how can I fix it?
Low to no product formation is the most common issue. The root cause often lies in catalyst deactivation or suboptimal reaction conditions that fail to promote the catalytic cycle.
Potential Cause 1: Catalyst Inhibition by the Pyrazole Substrate
The nitrogen atoms in the pyrazole ring, especially an unprotected N-H group, can act as ligands and coordinate to the palladium catalyst.[1][2] This coordination can saturate the metal center, preventing the crucial oxidative addition step with the bromo-pyrazole and effectively poisoning your catalyst. The acidity of the pyrazole N-H plays a significant role; more acidic protons can lead to the formation of pyrazolate anions under basic conditions, which can strongly bind to the palladium center.[3]
Solutions:
-
N-Protection Strategy: The most direct solution is to protect the pyrazole nitrogen. Common protecting groups like Boc, Trityl, or a simple benzyl (Bn) group can prevent coordination with the palladium center.[3] However, this adds extra steps to your synthesis (protection/deprotection).
-
Ligand Selection: If you must proceed with an unprotected pyrazole, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are designed to promote reductive elimination and can be effective even with challenging, coordinating substrates.[2][3] These ligands create a sterically hindered environment around the palladium, which can disfavor the binding of the pyrazole nitrogen.
-
Use of Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2/G3) can ensure a consistent source of active Pd(0) and often give more reproducible results than generating the active catalyst in situ.[2]
Potential Cause 2: Ineffective Oxidative Addition
The oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-limiting step of the catalytic cycle. If this step is slow, the overall reaction will be sluggish.
Solutions:
-
Catalyst System Optimization: Ensure your catalyst and ligand are appropriate for activating an aryl bromide. While Pd(PPh₃)₄ can be effective in some cases, more robust systems like those mentioned above (e.g., Pd(OAc)₂ with XPhos or SPhos) are often required for heteroaromatic halides.[1][3]
-
Increase Temperature: The rate of oxidative addition is temperature-dependent. Cautiously increasing the reaction temperature (e.g., from 80°C to 100°C) can significantly improve the reaction rate. Microwave irradiation can also be a powerful tool for rapidly heating the reaction and promoting difficult couplings.[4][5]
Potential Cause 3: Poor Reagent Quality or Reaction Setup
The Suzuki-Miyaura reaction is sensitive to impurities and atmospheric oxygen.
Solutions:
-
Reagent Purity: Use high-purity solvents and reagents. Ensure your bromo-pyrazole and boronic acid/ester are pure.
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to Pd(II) by atmospheric oxygen, rendering it inactive for oxidative addition. It is crucial to thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.[6]
Question 2: My reaction is messy. I see my desired product, but also significant amounts of side products. What are these byproducts and how can I minimize them?
The formation of byproducts is a common problem that complicates purification and reduces yield. The main culprits are typically protodehalogenation of your starting material and homocoupling of the boronic acid.
Potential Cause 1: Protodehalogenation (or Hydrodehalogenation)
This side reaction results in the replacement of the bromine atom on your pyrazole with a hydrogen atom, leading to the formation of the parent pyrazole. This is particularly an issue with electron-rich heteroaromatics.
Solutions:
-
Choice of Halogen: Bromo- and chloro-pyrazoles are often superior substrates compared to iodo-pyrazoles, as they show a reduced tendency for dehalogenation.[2]
-
Solvent and Base Selection: The presence of protic impurities (like water or alcohols) in combination with a strong base can facilitate this side reaction. While some water is often necessary for the Suzuki reaction, using anhydrous solvents or carefully controlling the amount of water can help. A proposed mechanism involves deprotonation followed by protonation from a protic solvent.[7]
-
Catalyst/Ligand System: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower dehalogenation pathway.
Potential Cause 2: Homocoupling of the Boronic Acid
This side reaction produces a biaryl species derived from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and Pd(II) species.[6]
Solutions:
-
Strictly Anaerobic Conditions: As mentioned before, thorough degassing is critical. Oxygen can promote the oxidation of Pd(0) to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[6]
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can sometimes lead to increased homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Potential Cause 3: Protodeboronation
This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes your coupling partner and reduces the overall yield. Arylboronic acids with electron-withdrawing groups are particularly susceptible to this process, especially at higher pH levels.[1]
Solutions:
-
Use Boronic Esters: Boronic esters, particularly pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[6]
-
Choice of Base: Use the mildest base that is effective for your reaction. Strong bases can accelerate protodeboronation. Sometimes, switching from a strong base like NaOH to a milder one like K₂CO₃ or K₃PO₄ can make a significant difference.[1]
-
Control Temperature: Higher temperatures can increase the rate of protodeboronation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Workflow
When faced with a challenging Suzuki-Miyaura reaction with a bromo-pyrazole, a systematic approach to optimization is key. The following flowchart provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura reactions of bromo-pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for bromo-pyrazoles?
For N-protected bromo-pyrazoles, a good starting point is Pd(OAc)₂ with a biarylphosphine ligand like SPhos or XPhos. For unprotected N-H pyrazoles, using a pre-formed catalyst like XPhos Pd G3 is highly recommended, as it has shown efficacy for coupling nitrogen-rich heterocycles.[2][3] While Pd(PPh₃)₄ is a classic catalyst, it often lacks the reactivity needed for these challenging substrates.
Q2: What is the role of water in the reaction? Should I use anhydrous conditions?
Water plays a complex role. It can help to dissolve the inorganic base (like K₃PO₄) and facilitate the formation of the active boronate species required for transmetalation. However, too much water or the presence of water with a strong base can promote side reactions like protodeboronation and protodehalogenation.[7] A common practice is to use a mixture of an organic solvent (like dioxane or toluene) with a small amount of water (e.g., a 4:1 to 10:1 ratio).[3][4]
Q3: Which base should I choose?
The choice of base is critical and often substrate-dependent.
-
K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base that is often effective for challenging couplings.[1][3]
-
Cs₂CO₃ (Cesium Carbonate): A strong base known for its high solubility in organic solvents. It can be very effective but is also more expensive.[4]
-
K₂CO₃ (Potassium Carbonate): A milder and less expensive base. It can be a good choice to minimize base-sensitive side reactions.[2]
A good starting point is to screen these three bases to find the optimal one for your specific substrate combination.
Q4: My boronic acid is unstable. What are my options?
If your boronic acid is prone to decomposition (protodeboronation), switching to a more stable boron reagent is the best strategy.
-
Pinacol Boronic Esters (Bpin): These are significantly more stable than boronic acids and are often the reagent of choice for sensitive substrates.[6]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography. They slowly release the boronic acid under the basic aqueous conditions of the Suzuki coupling, which can minimize side reactions.
-
Potassium Trifluoroborate Salts (R-BF₃K): These are also highly stable, crystalline solids that are easy to handle and store.
Recommended Starting Protocol
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
N-protected 4-bromo-pyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-pyrazole, arylboronic acid/ester, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the 1,4-dioxane and then the degassed water via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a comprehensive framework for addressing the common challenges associated with the Suzuki-Miyaura coupling of bromo-pyrazoles. By systematically evaluating your catalyst system, reaction conditions, and the stability of your reagents, you can significantly improve your success rate in synthesizing these valuable compounds.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.
Introduction to the Synthetic Pathway
The synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid typically proceeds through a multi-step pathway, starting from the corresponding ethyl ester, ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate. This common precursor undergoes a Sandmeyer-type reaction to introduce the bromine at the 3-position, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid. Each of these steps presents unique challenges and potential for byproduct formation.
Below is a generalized workflow for the synthesis:
Caption: A typical synthetic workflow for 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might see in my final product?
A1: The most frequently observed impurities are the unbrominated starting material (4-methyl-1H-pyrazole-5-carboxylic acid), the corresponding ethyl ester if hydrolysis is incomplete, and potentially a decarboxylated byproduct (3-Bromo-4-methyl-1H-pyrazole).
Q2: My bromination step is giving a low yield. What are the likely causes?
A2: Low yields in the bromination step can be attributed to several factors. Insufficient brominating agent, suboptimal reaction temperature, or a less reactive starting material can all lead to incomplete conversion. Additionally, side reactions, such as the formation of di-brominated species, can consume the starting material and lower the yield of the desired product.
Q3: I am observing a significant amount of decarboxylated byproduct. How can I prevent this?
A3: Decarboxylation of pyrazole carboxylic acids can be promoted by heat and acidic or basic conditions.[1] To minimize this side reaction, it is crucial to maintain careful temperature control during the hydrolysis step and to avoid prolonged exposure to harsh pH conditions. Using milder bases like lithium hydroxide and ensuring the reaction is not heated for an extended period can be effective.
Q4: How can I improve the regioselectivity of the bromination step?
A4: The bromination of pyrazoles is generally regioselective, with the bromine preferentially adding to the electron-rich 4-position.[2][3][4] In this synthesis, since the 4-position is already occupied by a methyl group, the bromination is directed to the next available position, which is the 3-position. To ensure high regioselectivity, it is important to use a suitable brominating agent like N-Bromosuccinimide (NBS) and to control the reaction conditions to prevent over-bromination.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.
Issue 1: Presence of Unbrominated Starting Material in the Product
Symptom: NMR or LC-MS analysis of the final product shows a significant peak corresponding to 4-methyl-1H-pyrazole-5-carboxylic acid.
Causality: This is a clear indication of an incomplete bromination reaction of the precursor, ethyl 4-methyl-1H-pyrazole-5-carboxylate. The unbrominated ester is then hydrolyzed in the subsequent step to the corresponding carboxylic acid.
Troubleshooting Protocol:
-
Re-evaluate Brominating Agent Stoichiometry: Ensure at least a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide or Bromine) is used. A slight excess (1.1 to 1.2 equivalents) can often drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a modest increase in temperature or extending the reaction time may be necessary.
-
Choice of Solvent: The polarity of the solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used.
Data Presentation: Bromination Conditions
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br2, reducing the risk of over-bromination. |
| Equivalents | 1.1 - 1.2 eq | Ensures complete consumption of the starting material. |
| Solvent | Dichloromethane (DCM) | Aprotic, facilitates the reaction without participating in it. |
| Temperature | 0 °C to room temperature | Gentle conditions to minimize side reactions. |
| Reaction Time | 2-4 hours (monitor by TLC) | Adequate time for the reaction to go to completion. |
Issue 2: Formation of Over-brominated Byproducts
Symptom: Mass spectrometry reveals the presence of a di-brominated species (e.g., 3,5-dibromo-4-methyl-1H-pyrazole-5-carboxylic acid).
Causality: The pyrazole ring is activated towards electrophilic substitution, and under harsh conditions or with an excess of a strong brominating agent, a second bromination can occur.
Troubleshooting Protocol:
-
Control Stoichiometry: Use no more than 1.2 equivalents of the brominating agent.
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br2) for better control.[3]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) to decrease the rate of the second bromination.
Caption: Potential outcomes of the bromination step.
Issue 3: Incomplete Hydrolysis of the Ethyl Ester
Symptom: The final product contains a significant amount of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate.
Causality: The hydrolysis of the ethyl ester to the carboxylic acid may be incomplete due to insufficient base, short reaction time, or low reaction temperature.
Troubleshooting Protocol:
-
Base Stoichiometry: Use a sufficient excess of a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-3 equivalents).
-
Reaction Conditions: Ensure the reaction is heated appropriately (reflux in a suitable solvent like ethanol/water mixture) for an adequate duration (monitor by TLC until the starting material is consumed).
-
Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is often effective to ensure the solubility of both the ester and the hydroxide salt.
Data Presentation: Hydrolysis Conditions
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Strong bases that effectively hydrolyze the ester. |
| Equivalents | 2 - 3 eq | Drives the equilibrium towards the carboxylate salt. |
| Solvent | Ethanol/Water or Methanol/Water mixture | Ensures solubility of both reactants. |
| Temperature | Reflux (typically 60-80 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-6 hours (monitor by TLC) | Ensures complete conversion. |
Issue 4: Presence of Regioisomeric Pyrazole Byproducts
Symptom: Complex NMR spectra suggesting the presence of isomeric pyrazoles.
Causality: The initial synthesis of the pyrazole core from asymmetric 1,3-dicarbonyl compounds and substituted hydrazines can sometimes lead to the formation of regioisomers. This issue should ideally be addressed at the very beginning of the synthetic sequence.
Troubleshooting Protocol:
-
Purification of Starting Material: Ensure the starting ethyl 4-methyl-1H-pyrazole-5-carboxylate is pure and free of any regioisomers before proceeding with the bromination.
-
Solvent Effects in Pyrazole Synthesis: The choice of solvent during the initial pyrazole ring formation can significantly influence regioselectivity. For instance, fluorinated alcohols have been shown to improve regioselectivity in some cases.[5]
-
Careful Precursor Selection: The choice of the 1,3-dicarbonyl compound and hydrazine derivative in the initial pyrazole synthesis is critical for controlling the regiochemical outcome.
References
-
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). RSC. Retrieved January 28, 2026, from [Link]
-
Koutentis, P. A., & Koftis, T. V. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Retrieved January 28, 2026, from [Link]
-
Wang, Z., et al. (2022). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Retrieved January 28, 2026, from [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Retrieved January 28, 2026, from [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved January 28, 2026, from [Link]
-
Xu, X., et al. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
Akopyan, G. A. (2007). Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Regioselectivity of pyrazole bromination. (n.d.). Reddit. Retrieved January 28, 2026, from [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
-
Reddy, G. M., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ACS Omega. Retrieved January 28, 2026, from [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Pyrazoles
Welcome to the technical support center for the bromination of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes involving this critical transformation. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bromination of pyrazoles, providing a foundational understanding for planning your experiments.
Q1: What is the most common position for bromination on a pyrazole ring and why?
A1: The bromination of pyrazoles typically occurs at the C-4 position through an electrophilic aromatic substitution mechanism.[1] The reason for this regioselectivity lies in the stability of the reaction intermediate, often referred to as a Wheland or arenium intermediate.[2][3] When the electrophile (Br+) attacks the C-4 position, the resulting positive charge can be delocalized across the pyrazole ring without placing a positive charge on the already electron-deficient nitrogen atoms.[2][3] Attack at the C-3 or C-5 positions would lead to a less stable intermediate where the positive charge is adjacent to or on a nitrogen atom, which is energetically unfavorable.
Q2: Which brominating agent should I choose: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
A2: The choice between NBS and molecular bromine (Br₂) depends on several factors, including safety, handling, and the reactivity of your substrate.
-
N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine.[4] It is often the preferred reagent for controlled monobromination. NBS provides a low concentration of Br₂ in situ, which helps to prevent side reactions like polybromination.[4]
-
**Molecular Bromine (Br₂) ** is a highly reactive, corrosive, and volatile liquid that requires careful handling in a well-ventilated fume hood.[4] It is a more powerful brominating agent than NBS and may be necessary for less reactive pyrazole substrates.[5] However, its high reactivity can also lead to over-bromination.
Q3: Do I need to protect the N-H of the pyrazole ring before bromination?
A3: Protection of the pyrazole N-H is often recommended, especially if the reaction conditions are basic or if the N-H proton could interfere with the reaction. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, can improve solubility and prevent side reactions at the nitrogen.[6] The Boc group is stable under neutral and basic conditions and can be readily removed with acid after the bromination is complete.[6]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the bromination of pyrazoles.
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield of my brominated pyrazole. What are the possible causes and how can I improve it?
A: Low yield in a bromination reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Cause 1: Inactive Brominating Agent: NBS can degrade over time, especially if exposed to moisture or light. It is recommended to use freshly opened or purified NBS.
-
Solution: Recrystallize the NBS from hot water to remove any succinimide impurity. Ensure the reagent is completely dry before use.
-
-
Cause 2: Insufficiently Activated Pyrazole: Pyrazoles with electron-withdrawing groups (e.g., nitro, cyano) are less reactive towards electrophilic substitution.
-
Solution: Switch to a more reactive brominating agent like molecular bromine (Br₂). Alternatively, consider using a Lewis acid catalyst to increase the electrophilicity of the bromine.
-
-
Cause 3: Incorrect Stoichiometry: Using too little of the brominating agent will result in incomplete conversion of the starting material.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of the brominating agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.
-
-
Cause 4: Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures.
-
Solution: While starting the reaction at 0 °C is a good practice to control exotherms, allowing the reaction to slowly warm to room temperature can help drive it to completion.[6] Monitor the reaction by TLC to determine the optimal temperature profile.
-
Issue 2: Formation of Multiple Products (Polybromination)
Q: My TLC analysis shows multiple spots, likely corresponding to di- and tri-brominated products. How can I achieve selective monobromination?
A: The formation of polybrominated products is a common issue, especially with electron-rich pyrazoles. Here’s how to control the selectivity:
-
Cause 1: Highly Reactive Brominating Agent: Molecular bromine (Br₂) is highly reactive and can lead to multiple brominations.
-
Solution: Use a milder brominating agent like NBS, which provides a slow, controlled release of bromine.[4]
-
-
Cause 2: Incorrect Reagent Addition: Adding the brominating agent too quickly can create localized high concentrations, promoting polybromination.
-
Solution: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period.[6] This maintains a low concentration of the electrophile throughout the reaction.
-
-
Cause 3: Elevated Reaction Temperature: Higher temperatures can increase the rate of the second and third brominations.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C) to favor the kinetically controlled monobromination product.[6]
-
Issue 3: Difficult Product Purification
Q: I am having trouble isolating my pure brominated pyrazole from the reaction mixture. What are the best work-up and purification strategies?
A: A proper work-up and purification strategy is crucial for obtaining a clean product.
-
Work-up Procedure:
-
Quench Excess Bromine: After the reaction is complete (as determined by TLC), quench any remaining brominating agent by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7]
-
Aqueous Wash: Perform an aqueous work-up to remove water-soluble byproducts. A typical sequence involves washing the organic layer with saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by water and then brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[6]
-
-
Purification Techniques:
-
Trituration: If the crude product is a solid, trituration can be a simple and effective purification method. This involves washing the solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.[6]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can yield highly pure material.
-
Column Chromatography: If the product is an oil or if trituration/recrystallization is ineffective, purification by silica gel column chromatography is the most reliable method.
-
Sublimation: For certain volatile, crystalline products, sublimation can be an excellent purification technique.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Monobromination of a Pyrazole using NBS
-
Dissolve the pyrazole substrate (1.0 eq.) in a suitable solvent (e.g., DMF, CH₂Cl₂, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[6]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by trituration, recrystallization, or column chromatography.
Data Presentation
Table 1: Comparison of Common Brominating Agents for Pyrazole Bromination
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Physical State | Crystalline Solid | Fuming Liquid |
| Handling Safety | Relatively safe and easy to handle | Highly corrosive and toxic, requires special handling[4] |
| Reactivity | Milder, provides a low concentration of Br₂ in situ[5] | Highly reactive, powerful brominating agent[5] |
| Selectivity | Generally provides good selectivity for monobromination | Prone to over-bromination, especially with activated substrates |
| Byproducts | Succinimide (water-soluble) | HBr (corrosive gas) |
Visualizations
Diagram 1: Electrophilic Bromination Mechanism at C-4 of Pyrazole
Caption: Mechanism of electrophilic bromination of pyrazole at the C-4 position.
Diagram 2: Workflow for Optimizing Pyrazole Bromination
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 6. books.rsc.org [books.rsc.org]
- 7. orgosolver.com [orgosolver.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading. Achieving optimal catalyst loading is paramount for maximizing yield, ensuring high purity, improving reaction kinetics, and maintaining cost-effectiveness. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Loading Issues
This section addresses common problems encountered during the catalytic synthesis of pyrazoles. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and a step-by-step guide to resolution.
Question 1: My reaction yield is significantly lower than expected or reported in the literature. Could the catalyst loading be the cause?
Answer: Absolutely. Incorrect catalyst loading is one of the most common reasons for low yields. The issue can stem from either too little or too much catalyst.
-
Causality—Why Loading Matters:
-
Insufficient Loading: The most straightforward cause. A low catalyst concentration means fewer available active sites to facilitate the reaction within a given timeframe, leading to incomplete conversion of starting materials.
-
Excessive Loading: Counterintuitively, adding more catalyst isn't always better. Very high loadings, particularly with transition-metal catalysts, can lead to the formation of side products through undesired reaction pathways.[1] For heterogeneous catalysts, excessive loading can cause issues with stirring and mass transport, where the reactants cannot efficiently reach the catalyst's active sites. It also unnecessarily increases costs and the burden of downstream purification to remove catalyst residues.
-
-
Troubleshooting Workflow:
Use the following decision tree to diagnose the root cause of your low yield.
Caption: Troubleshooting workflow for low-yield pyrazole synthesis.
-
Recommended Action:
-
Analyze an aliquot: Use LC-MS or GC-MS to check for remaining starting materials and identify any major byproducts.
-
Perform a screening experiment: If you suspect suboptimal loading, run a series of small-scale parallel reactions with varying catalyst loads (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). See the detailed protocol in the "Experimental Protocols" section below.
-
Compare results: A clear trend of increasing yield with loading suggests your initial amount was too low. If the yield peaks and then drops, or if new impurities appear at higher loadings, your initial amount was likely too high.
-
Question 2: My reaction is not reproducible. Sometimes it works well, and other times it fails completely. How does catalyst loading relate to this?
Answer: Lack of reproducibility is often linked to catalyst sensitivity and handling, especially at very low loadings.
-
Causality—Sources of Irreproducibility:
-
Weighing Errors: At low catalyst loadings (e.g., < 1 mol%), small errors in weighing can lead to significant variations in the actual catalyst concentration. For example, an error of ±1 mg is much more significant for a target mass of 10 mg than for 100 mg.
-
Catalyst Deactivation/Poisoning: Many catalysts are sensitive to air, moisture, or impurities in solvents and reactants. Inconsistent handling or variations in substrate purity can lead to partial or complete deactivation of the catalyst, making the reaction appear non-reproducible.
-
Heterogeneous Catalyst Inhomogeneity: If you are using a solid catalyst, it may not be perfectly distributed throughout the reaction mixture, especially if stirring is inadequate. This can lead to "hot spots" of reactivity and inconsistent results.
-
-
Recommended Action:
-
Use a Stock Solution: For homogeneous catalysts used at low loadings, prepare a stock solution of the catalyst in an appropriate, dry solvent. This allows you to dispense a more accurate amount of catalyst via volumetric means.
-
Ensure Inert Atmosphere: If your catalyst is air- or moisture-sensitive (e.g., many palladium or ruthenium complexes), use proper inert atmosphere techniques (e.g., Schlenk line, glovebox).[2]
-
Purify Reagents: Ensure your starting materials and solvents are of high purity and are adequately dried. Trace impurities can act as catalyst poisons.
-
Improve Stirring: For heterogeneous reactions, use a suitable stir bar or overhead stirrer to ensure the catalyst remains suspended and well-dispersated.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles of catalyst loading optimization.
Question 1: How do I determine a starting point for catalyst loading in a novel pyrazole synthesis?
Answer: A systematic, evidence-based approach is key.
-
Literature Precedent: The first step is always a thorough literature search for similar reactions. Look for syntheses involving similar substrates or the same class of catalyst. This will provide a typical range. For instance, silver-catalyzed syntheses of trifluoromethylated pyrazoles have been optimized to use 1 mol% of AgOTf for excellent yields.[1]
-
Catalyst Type: The nature of the catalyst dictates the typical loading range.
-
Homogeneous Catalysts (e.g., Cu(II), Pd(II), Ru(II) complexes): Often highly active and used in low loadings, typically from 0.1 to 5 mol% .[2]
-
Heterogeneous Catalysts (e.g., nano-ZnO, supported metals): May require higher loadings, often in the 1 to 10 mol% range, to compensate for mass transfer limitations, though highly active modern catalysts can be effective at lower levels.[1][3]
-
Green or Simple Catalysts (e.g., NH4Cl, Iodine): Loadings can vary widely depending on the reaction mechanism. These are often used in higher, truly "catalytic" amounts (e.g., 10-20 mol%) or even stoichiometric amounts in some protocols.[2][4]
-
-
Initial Screening: If no direct precedent exists, a good starting point for a transition-metal catalyst is 1-2 mol% . From there, you can perform a broader screen to find the optimal range.
Question 2: What is the relationship between catalyst loading, reaction time, and temperature?
Answer: These three parameters are intricately linked. Optimizing one often requires adjusting the others.
-
Catalyst Loading vs. Time: Generally, a higher catalyst loading leads to a faster reaction rate and, therefore, a shorter reaction time. If a reaction is sluggish, a modest increase in catalyst loading can often accelerate it to completion.
-
Temperature's Role: Increasing the temperature also increases the reaction rate. However, it can also promote catalyst degradation or the formation of side products.[1]
-
The Interplay: You can often achieve the same outcome through different combinations. For example, a reaction might be completed in 2 hours at 80°C with 2 mol% catalyst, or in 8 hours at 50°C with the same loading. Alternatively, you might achieve a 2-hour reaction time at 50°C by increasing the loading to 5 mol%. The optimal choice depends on factors like the thermal stability of your substrates and product, energy costs, and catalyst cost.
Question 3: How does the choice between a homogeneous and a heterogeneous catalyst affect the optimization strategy?
Answer: The choice has significant practical implications for optimization and scale-up.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Definition | Catalyst is in the same phase as reactants (e.g., dissolved in the solvent). | Catalyst is in a different phase from reactants (e.g., a solid in a liquid). |
| Typical Loading | Generally lower (0.1-5 mol%) due to high accessibility of active sites. | Often higher (1-10 mol%) but highly variable. May be limited by surface area. |
| Optimization Focus | Focus is on finding the lowest possible loading that gives a clean, fast reaction. Key concerns are solubility and preventing side reactions. | Focus includes optimizing loading, stirring rate, and particle size. Key concerns are mass transport, catalyst leaching, and reusability.[5] |
| Workup | Requires removal from the product, often via chromatography or extraction. | Simple filtration or centrifugation for recovery and reuse. |
| Examples | Cu(OTf)₂, AgOTf, Ru₃(CO)₁₂/ligand systems.[1][2] | Nano-ZnO, Montmorillonite KSF, Cobalt Nanoparticles (CoNPs).[1][3][5] |
Data Presentation & Experimental Protocols
Table 1: Example Catalyst Loadings from Published Pyrazole Syntheses
This table provides a reference for typical catalyst loadings across different synthetic methods. Note that the optimal loading for your specific substrates may vary.
| Pyrazole Synthesis Method | Catalyst System | Typical Loading (mol%) | Yield (%) | Source |
| Cyclocondensation | AgOTf | 1 mol% | Up to 99% | [1] |
| Dehydrogenative Coupling | Ru₃(CO)₁₂ / NHC-diphosphine | Low Loadings (specific % not stated) | Good Yields | [2] |
| Aerobic Oxidative Cycloaddition | Cu₂O | Promoter (not specified as mol%) | Good Yields | [2] |
| Knorr Pyrazole Synthesis | Ammonium Chloride (NH₄Cl) | ~10 mol% (2 mmol vs 20 mmol substrate) | Not Stated | [4] |
| Condensation | Nano-ZnO | Not specified (used as catalyst) | Up to 95% | [1] |
Protocol 1: Standard Workflow for Catalyst Loading Optimization
This protocol outlines a general procedure for determining the optimal catalyst loading for a new pyrazole synthesis reaction.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Purification of Pyrazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical work-up and purification procedures for pyrazole carboxylic acid synthesis. Moving beyond a simple checklist, we will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your workflow.
Core Principles of Work-up Design
The successful isolation of a pyrazole carboxylic acid hinges on exploiting its principal chemical property: its acidity. The carboxylic acid moiety (-COOH) is readily deprotonated by a base to form a water-soluble carboxylate salt (-COO⁻). This transformation is the cornerstone of the most common and effective purification strategy: acid-base extraction.
The general principle involves rendering the target molecule water-soluble by converting it to its salt form, allowing for the removal of non-acidic, organic-soluble impurities. Subsequently, the aqueous layer is acidified, re-protonating the carboxylate and causing the pure carboxylic acid to precipitate out of the aqueous solution, as it is typically much less soluble in water than its salt form[1].
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of pyrazole carboxylic acids in a question-and-answer format.
Question 1: After acidifying the basic aqueous solution, my product isn't precipitating. What's going wrong?
Answer: This is a common and frustrating issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Cause A: Insufficient Acidification. The most frequent reason for failed precipitation is that the pH of the solution is not low enough to fully protonate the carboxylate salt. The pyrazole ring itself has basic nitrogen atoms, which can act as a buffer.
-
Solution: Always check the pH with litmus paper or a pH meter. Don't rely solely on the stoichiometric amount of acid. Continue adding acid (e.g., 1N or 2N HCl) dropwise until the solution is distinctly acidic (pH 1-3)[1]. Stir for a sufficient period to ensure complete protonation.
-
-
Cause B: High Solubility in the Aqueous Medium. Your specific pyrazole carboxylic acid might have a higher-than-expected solubility in water, especially if the reaction was performed in a water-miscible co-solvent (like ethanol or THF) that hasn't been fully removed.
-
Solution 1: If you suspect a co-solvent is present, remove it under reduced pressure before the work-up.
-
Solution 2: Cool the acidified solution in an ice bath. Lowering the temperature often significantly decreases solubility, promoting crystallization[2].
-
Solution 3: If the product still refuses to precipitate, you may need to perform a liquid-liquid extraction. Extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). The protonated carboxylic acid will move into the organic phase, which can then be dried and concentrated.
-
-
Cause C: Low Product Concentration. If the reaction yield is very low, the concentration of your product in the aqueous solution may be below its solubility limit.
-
Solution: Try to reduce the volume of the aqueous solution by careful evaporation under reduced pressure (if your compound is stable to these conditions) before or after acidification to induce precipitation.
-
Question 2: I've obtained an oil or a sticky solid instead of a crystalline product after acidification. How can I fix this?
Answer: "Oiling out" is a classic purification problem, often indicating the presence of impurities that depress the melting point of your product or a supersaturated solution.
-
Cause A: Impurities. Residual organic solvents, unreacted starting materials, or side products can interfere with crystal lattice formation.
-
Solution 1 (Trituration): After decanting the aqueous layer, add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane, diethyl ether) to the oil[3][4]. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This process, called trituration, can break down the oil and induce crystallization by providing a surface for nucleation and washing away soluble impurities.
-
Solution 2 (Re-dissolve and Re-precipitate): Re-dissolve the oil in a minimal amount of a suitable organic solvent, then add a non-polar "anti-solvent" dropwise until persistent cloudiness is observed. Let it stand, or cool it, to allow for slower, more controlled crystallization.
-
-
Cause B: Rapid Precipitation. Adding acid too quickly can cause the product to crash out of solution as an amorphous, oily solid rather than an ordered crystal.
-
Solution: Perform the acidification slowly, with vigorous stirring, in an ice bath. This controlled precipitation often yields a more crystalline and filterable solid.
-
Question 3: My final yield is very low. Where could my product have gone?
Answer: Product loss during work-up can occur at multiple stages. A systematic review of your procedure is key.
-
Cause A: Incomplete Extraction. The efficiency of your extractions, both of impurities from the basic solution and of the product from the acidified solution (if applicable), is critical.
-
Solution: Always perform multiple extractions with fresh solvent (e.g., 3 x 40 mL is far more effective than 1 x 120 mL)[2]. Ensure thorough mixing of the layers during each extraction to maximize partitioning. Check both the organic and aqueous layers by TLC to confirm your product is where you expect it to be.
-
-
Cause B: Premature Precipitation. If the pH of the aqueous layer drifts during the initial washes with organic solvent, some product might precipitate at the interface and be discarded with the organic layer.
-
Solution: Ensure the aqueous layer remains sufficiently basic (pH > 10) during the initial impurity-removing washes.
-
-
Cause C: Emulsion Formation. Emulsions are a common problem, trapping product in a stable mixture of the organic and aqueous phases.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently warming the mixture. In stubborn cases, filtering the entire emulsion through a pad of Celite® can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard, step-by-step work-up procedure after a basic hydrolysis of a pyrazole ester? A1: The most reliable method is an acid-base work-up. A detailed protocol is provided in the "Experimental Protocols" section below, but the core logic involves basifying the reaction mixture, washing with an organic solvent to remove non-acidic impurities, acidifying the aqueous layer to precipitate the product, and then collecting the solid by filtration[1].
Q2: How do I choose the right solvent for extraction? A2: The ideal extraction solvent should have the following properties:
-
High solubility for the compound of interest (or the impurities you're removing).
-
Immiscibility with the other phase (usually water).
-
Low boiling point for easy removal post-extraction.
-
Low reactivity with your compound. For washing a basic aqueous solution, diethyl ether or dichloromethane (DCM) are common choices. For extracting the final carboxylic acid from an acidified aqueous solution, ethyl acetate is often preferred due to its polarity and ability to solvate the acid.
Q3: What are the best recrystallization solvents for pyrazole carboxylic acids? A3: The choice is highly dependent on the specific structure of your molecule. The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water or toluene/hexane[2][3][4].
| Solvent System | Boiling Point (°C) | Characteristics & Use Cases |
| Ethanol/Methanol | 78 / 65 | Good general-purpose polar solvents. Often used for moderately polar compounds. |
| Isopropanol | 82 | Slightly less polar than ethanol; good alternative if product is too soluble in ethanol. |
| Acetonitrile | 82 | A polar aprotic solvent, useful for compounds that may be sensitive to protic solvents. |
| Ethyl Acetate | 77 | A moderately polar solvent, excellent for a wide range of compounds. |
| Toluene/Hexane | 111 / 69 | A common solvent/anti-solvent pair. Dissolve in hot toluene, add hexane until cloudy. |
| Ethanol/Water | 78-100 | A versatile polar system. Dissolve in hot ethanol, add hot water until persistent turbidity. |
Q4: How can I confirm the purity of my final product? A4: Purity should be assessed using multiple analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. Your final product should ideally show a single spot.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or solvents is crucial.
-
LC-MS: Provides both purity information (from the LC chromatogram) and mass confirmation (from the MS detector).
Visual Workflow: Acid-Base Work-up
The following diagram outlines the logical flow of a standard acid-base work-up procedure for isolating a pyrazole carboxylic acid after synthesis (e.g., ester hydrolysis).
Caption: Workflow for a typical acid-base extraction and precipitation.
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Work-up for Pyrazole Carboxylic Acid Isolation
This protocol assumes the synthesis was completed, and the reaction solvent (if organic and water-immiscible) has been removed under reduced pressure.
-
Dissolution & Basification: To the crude reaction mixture, add a sufficient amount of a 1M aqueous base solution (e.g., NaOH, K₂CO₃) to dissolve all solids and adjust the pH to >10. If the crude material is an oil, add the base and stir vigorously.
-
Removal of Neutral/Basic Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution three times with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to remove any non-acidic impurities[2]. Combine the organic layers and set them aside.
-
Self-Validation Check: Spot a sample of the aqueous layer and the final organic wash on a TLC plate to ensure no product is being lost to the organic phase.
-
-
Acidification and Precipitation: Cool the aqueous layer in an ice-water bath. With vigorous stirring, slowly add 2N HCl dropwise. Monitor the pH. Continue adding acid until the pH is between 1 and 3[1]. A precipitate should form.
-
Product Collection: Continue to stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a wash with a cold non-polar solvent like hexane to help remove residual water and any highly non-polar impurities[2].
-
Drying: Dry the purified solid product. This can be done by air-drying on the filter, followed by drying in a vacuum oven to a constant weight.
Protocol 2: Recrystallization for Final Purification
-
Solvent Selection: Choose an appropriate solvent or solvent pair from the table above based on small-scale solubility tests.
-
Dissolution: Place the crude, dry carboxylic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly under vacuum.
-
Self-Validation Check: Determine the melting point of the recrystallized product. A sharp melting point indicates high purity. Obtain an NMR spectrum to confirm the structure and absence of impurities.
-
References
-
Şener, A., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Navale, N. R., et al. (2021). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]
-
Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Reddy, C. S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]
-
Hungenberg, H., et al. (n.d.). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company. Available at: [Link]
- Müller, U., et al. (2011). Method for purifying pyrazoles. Google Patents.
-
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: [Link]
-
Sener, A., et al. (2005). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Molecules, 10(1), 81-89. Available at: [Link]
-
Anonymous. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]
Sources
Navigating the Synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Support Guide for Scale-Up
The successful scale-up of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a unique set of challenges that require a deep understanding of pyrazole chemistry and process optimization. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this valuable compound. Drawing upon established principles of chemical synthesis and practical experience, this guide offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate a smooth and efficient scale-up process.
The Core Challenge: Regioselectivity in Bromination
A primary hurdle in the synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid lies in achieving the desired regioselectivity. The pyrazole ring is an electron-rich aromatic system, with the C4 position being the most susceptible to electrophilic attack.[1] Direct bromination of the readily available precursor, 4-methyl-1H-pyrazole-5-carboxylic acid, would preferentially yield the undesired 4-bromo isomer. Therefore, a successful synthesis strategy must circumvent this natural reactivity to install the bromine atom at the C3 position.
This guide will focus on the common strategies employed to overcome this challenge and the potential pitfalls associated with each approach during scale-up.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired 3-Bromo Isomer
Q: My reaction is not producing the desired 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, or the yield is very low. What are the likely causes?
A: This is a common and fundamental challenge. The root cause is almost certainly an issue with your synthetic strategy's ability to direct bromination to the C3 position. Here are the most probable reasons and how to address them:
-
Incorrect Synthetic Route: Direct bromination of 4-methyl-1H-pyrazole-5-carboxylic acid is not a viable route to the 3-bromo isomer. You must employ a multi-step synthesis that either starts with a pre-functionalized precursor or utilizes directing groups. A common successful strategy involves the cyclization of a suitably substituted precursor.[2]
-
Ineffective Blocking Group Strategy: If you are using a blocking group at the C4 position, its installation may be incomplete, or it may not be stable under the bromination conditions.
-
Solution: Confirm the complete installation of the blocking group by analytical methods (NMR, LC-MS) before proceeding. If the group is unstable, consider a more robust alternative.
-
-
Suboptimal Directed Metalation Conditions: If employing a directed ortho-metalation (DoM) strategy, incomplete deprotonation at the C5 position (directing the lithiation to C3) will lead to poor yields.
-
Solution: Ensure your alkyllithium reagent is of high quality and accurately titrated. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures.
-
Issue 2: Formation of Multiple Isomers and Impurities
Q: My crude product shows multiple spots on TLC and several peaks in the HPLC/LC-MS, indicating a mixture of isomers and byproducts. How can I improve the selectivity?
A: The formation of isomers and impurities is a significant challenge, especially during scale-up where localized concentration and temperature gradients can occur.
-
Over-bromination: The pyrazole ring, even with a deactivating carboxylic acid group, can be susceptible to further bromination.
-
Solution: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS). Consider a slow, controlled addition of the brominating agent at a low temperature to minimize side reactions.
-
-
Decarboxylation: Pyrazole carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[3] This can lead to the formation of 3-bromo-4-methyl-1H-pyrazole as a significant impurity.
-
Solution: Maintain strict temperature control throughout the reaction and work-up. Avoid prolonged heating. If decarboxylation is a persistent issue, consider performing the bromination on the corresponding ester, followed by hydrolysis under mild conditions.
-
-
Impure Starting Materials: The purity of your 4-methyl-1H-pyrazole-5-carboxylic acid is critical. Any isomeric impurities in the starting material will likely be carried through the synthesis.
-
Solution: Thoroughly characterize your starting material and purify it if necessary before beginning the synthesis.
-
Issue 3: Difficulties with Product Isolation and Purification
Q: I am struggling to isolate a pure product. The compound is either difficult to crystallize or co-elutes with impurities during chromatography.
A: The polar nature of the carboxylic acid and the pyrazole ring can make purification challenging.
-
Poor Crystallization: The presence of impurities can inhibit crystallization. The product may also be highly soluble in common organic solvents.
-
Solution:
-
pH Adjustment: The product is an acid and can be purified by extraction into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure product.
-
Solvent Screening: Experiment with a variety of solvent systems for recrystallization. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexanes, heptane) often works well.
-
-
-
Chromatography Issues: The polarity of the compound can lead to tailing on silica gel.
-
Solution:
-
Acidified Mobile Phase: Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase (C18) chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic strategy for the scale-up of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid?
A1: A robust and scalable approach involves a multi-step synthesis that avoids direct bromination of 4-methyl-1H-pyrazole-5-carboxylic acid. One such strategy is the "construct-then-brominate" approach, where the pyrazole ring is formed from precursors that already contain the necessary substituents or their precursors. For example, a substituted hydrazine can be reacted with a functionalized dicarbonyl compound.[2]
Q2: What are the critical safety considerations when using brominating agents like NBS or bromine on a large scale?
A2: Both NBS and elemental bromine are hazardous and require careful handling, especially at scale.
-
N-Bromosuccinimide (NBS): While a solid and generally safer than liquid bromine, NBS can decompose exothermically, particularly in the presence of certain solvents like DMF, which can lead to a thermal runaway.[4] It is crucial to perform thermal hazard analysis (e.g., using DSC or ARC) before scaling up. Dose-controlled addition of NBS is recommended.
-
Elemental Bromine: Bromine is highly corrosive, toxic, and volatile. Its use on a large scale requires specialized equipment, including sealed reactors and scrubbers to handle bromine vapors. In-situ generation of bromine can be a safer alternative.[5]
Q3: How can I effectively monitor the progress of the reaction?
A3: A combination of analytical techniques is recommended for reliable reaction monitoring.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting material, product, and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of product and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the C3-H proton signal of the starting material and the appearance of the product signals.
Q4: What are the best practices for the work-up of a large-scale bromination reaction?
A4: A proper work-up is essential to quench any unreacted brominating agent and remove byproducts.
-
Quenching: The reaction mixture should be quenched with a reducing agent such as an aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any excess bromine or NBS.[6]
-
pH Adjustment and Extraction: As mentioned in the purification section, adjusting the pH to extract the acidic product into an aqueous base is an effective purification step.
-
Succinimide Removal: If NBS is used, the succinimide byproduct can often be removed by washing the organic layer with water or a dilute base.
Experimental Protocols
Illustrative Protocol: Synthesis via a Pre-functionalized Intermediate (Conceptual)
This protocol is a conceptual illustration of a multi-step approach and should be optimized for specific laboratory and scale-up conditions.
Step 1: Synthesis of a Suitable Dicarbonyl Precursor
A detailed procedure would be developed based on the chosen synthetic route. This could involve the Claisen condensation of an appropriate ester and ketone.
Step 2: Cyclization with a Hydrazine Derivative
-
To a solution of the dicarbonyl precursor in a suitable solvent (e.g., ethanol), add the hydrazine derivative at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole intermediate by recrystallization or chromatography.
Step 3: Bromination of the Pyrazole Intermediate
-
Dissolve the pyrazole intermediate in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Cool the solution to 0 °C.
-
Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Proceed with the appropriate work-up and purification as described in the troubleshooting section.
Data Presentation
Table 1: Comparison of Common Brominating Agents for Scale-Up
| Brominating Agent | Physical Form | Key Advantages | Key Disadvantages on Scale-Up |
| N-Bromosuccinimide (NBS) | Solid | Easier to handle than Br₂; high selectivity in many cases. | Potential for thermal runaway, especially with certain solvents; succinimide byproduct to be removed. |
| **Elemental Bromine (Br₂) ** | Liquid | Inexpensive and highly reactive. | Highly corrosive, toxic, and volatile; requires specialized handling and equipment. |
| In-situ Generated Bromine | N/A | Enhanced safety as hazardous bromine is not stored; can be generated on demand. | Requires an additional reaction step for generation; careful control of stoichiometry is crucial. |
Visualization of Key Processes
Diagram 1: Decision Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of the target isomer.
Diagram 2: Potential Side Reactions during Synthesis
Caption: Common side products in the synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
References
- Bell, A. S., Brown, D., & Terrett, N. K. (1992).
- Ege, G., & Franz, H. (1982). Aminopyrazoles. IV. Pyrazol-3- and 5-amines from 2,3-dihaloalkanenitriles or 3-chloroacrylonitriles and hydrazines. Justus Liebigs Annalen der Chemie, 1982(11), 2065-2077.
- Foti, F., Grassi, G., & Risitano, F. (1999). First synthesis of a bromonitrilimine. Direct formation of 3-bromopyrazole derivatives. Tetrahedron Letters, 40(13), 2605-2606.
- Guan, M., Tian, Y., Zhao, J., Gu, X., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382.
- Heller, S. T., & Natarajan, S. R. (2016). In Situ Synthesis of Pyrazoles from Ketones and Acid Chlorides. Organic Letters, 18(15), 3794–3797.
- Jitareanu, A., & Tataringa, G. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Current Analysis on Biotechnology, 1(1), 1-10.
- Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
- Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123–129.
-
MDPI. (2023). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]
- Narender, M., Reddy, M. S., & Rao, K. R. (2004). An efficient and user-friendly procedure for the oxidative deprotection of tetrahydropyranyl (THP) ethers with N-bromosuccinimide (NBS) using β-cyclodextrin (β-CD)
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpyrazole-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2017). How to do workup after doing bromination with NBS? Retrieved from [Link]
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Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
- Yin, P., Ma, W. B., Chen, Y., Huang, W. C., Deng, Y., & He, L. (2009). A Mild and Efficient Method for the Synthesis of N-Cyanobenzimidates and 1,2,4-Triazoles from N-Arylbenzimidoyl Chlorides and Cyanamide. Organic Letters, 11(23), 5482–5485.
- Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209.
- Zhang, N., Yang, R., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). Direct Transformation of N-Alkoxyamides into Carboxylic Esters via NBS-Mediated Oxidative Homocoupling and Subsequent Thermal Denitrogenation. The Journal of Organic Chemistry, 78(17), 8705–8711.
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A Senior Application Scientist's Guide to the Purity Validation of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic Acid by HPLC
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth technical comparison for the purity validation of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, a crucial building block in the synthesis of various pharmaceuticals. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, underpinned by scientific rationale, and compare it with other analytical techniques to offer a comprehensive perspective for your laboratory's needs.
The Criticality of Purity for Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs.[1] The specific isomeric structure and the absence of impurities in compounds like 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid are paramount. Even minute impurities can lead to significant alterations in biological activity, toxicity, and stability of the final drug product. Therefore, a validated, high-resolution analytical method is indispensable for ensuring the quality of this intermediate.
The Workhorse of Purity Analysis: A Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] For a polar, aromatic compound like 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is the most logical and effective approach.
Understanding the Methodological Choices
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.
-
The Column: A C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase chromatography.[3] Its nonpolar nature provides excellent retention for aromatic compounds like our pyrazole derivative. The choice of a high-purity silica backbone minimizes unwanted interactions, leading to better peak shapes.
-
The Mobile Phase: A gradient elution with an acidified water/acetonitrile mixture is ideal. The acid, typically trifluoroacetic acid (TFA) or phosphoric acid, serves a crucial role: it suppresses the ionization of the carboxylic acid group.[4] This ensures that the analyte is in a single, less polar form, leading to better retention and sharper, more symmetrical peaks on the C18 column. The gradient from a lower to a higher concentration of acetonitrile allows for the elution of potential impurities with a wide range of polarities.
-
The Detector: A photodiode array (PDA) or a UV detector set at an appropriate wavelength (e.g., the λmax of the pyrazole ring) offers high sensitivity and selectivity for the analyte and related impurities. A PDA detector provides the additional advantage of peak purity analysis, which can help to identify co-eluting impurities.
Anticipating and Separating Potential Impurities
A robust HPLC method must be able to separate the main compound from its potential process-related impurities. Based on common synthetic routes for pyrazole derivatives, we can anticipate the following impurities:
-
Starting Materials: Unreacted precursors from the cyclization reaction.
-
Regioisomers: The synthesis of substituted pyrazoles can often result in the formation of regioisomers, which may have different biological activities.[3] For instance, the 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid isomer could be a potential impurity.
-
Bromination By-products: Incomplete or over-bromination can lead to impurities with no bromine or multiple bromine atoms. The stepwise nature of bromination can result in mixtures of di-, tri-, and even tetrabromo derivatives.[5]
The developed HPLC method, with its optimized gradient and stationary phase, is designed to provide the necessary resolution to separate these closely related compounds.
Experimental Protocol: HPLC Purity Validation
This protocol is a self-validating system, designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2) to ensure trustworthiness and scientific integrity.[6][7]
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reference standard of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (certified purity).
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% TFA in Water | Acidifier to suppress ionization of the carboxylic acid. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | To elute a wide range of polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax of the analyte) | High absorbance for the pyrazole core. |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. Validation Parameters (as per ICH Q2(R1)/Q2(R2)): [6][7]
-
Specificity: Inject the diluent, a standard solution, and the sample solution. The method should show no interference from the diluent at the retention time of the main peak.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples with known amounts of spiked impurities or by comparing the results to a second, independent method.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
Visualizing the Workflow
Caption: Workflow for HPLC purity validation of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid.
Comparative Analysis with Alternative Techniques
While HPLC is the primary choice, other techniques offer complementary or, in specific cases, superior information.
| Technique | Principle | Advantages for this Analyte | Limitations |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution for complex impurity profiles, and reduced solvent consumption.[8][9] | Higher initial instrument cost and potentially more complex method transfer from HPLC. |
| Quantitative NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Provides an absolute purity value without the need for a specific reference standard of the analyte; excellent for structural confirmation of impurities.[10][11] | Lower sensitivity compared to HPLC, requiring higher sample concentrations; may not separate all isomers. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their charge-to-size ratio. | High separation efficiency for charged species like carboxylic acids, very small sample volume required.[12] | Can be less robust than HPLC for routine quality control; sensitivity can be lower without specialized detection methods. |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Specifically useful for quantifying inorganic impurities, such as residual bromide from the synthesis. | Not suitable for the primary organic compound and its organic impurities. |
| Chiral HPLC | Utilizes a chiral stationary phase to separate enantiomers. | Essential if the synthesis could potentially create chiral centers and enantiomeric impurities need to be quantified. | Not necessary if the molecule is achiral and no chiral reagents or catalysts are used in the synthesis. |
Data Summary: Expected Performance of Analytical Techniques
| Parameter | HPLC | UPLC | qNMR | CE | IC |
| Resolution | High | Very High | Low (for isomers) | Very High | High (for ions) |
| Analysis Time | ~25 min | <10 min | ~15 min | ~10 min | ~15 min |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (mg/mL) | Moderate to High | High (for ions) |
| Quantitative Accuracy | Excellent | Excellent | Excellent (absolute) | Good | Excellent (for ions) |
| Primary Application | Routine Purity & Impurity Profiling | High-Throughput Screening & Complex Mixtures | Absolute Purity & Structural Confirmation | Charged Species Analysis | Inorganic Impurity Analysis |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid, a well-validated RP-HPLC method stands as the most robust and reliable primary technique. It offers the best balance of resolution, sensitivity, and quantitative accuracy for routine quality control. However, for a complete understanding of the impurity profile, an integrated approach is recommended. UPLC can provide faster and higher-resolution analysis in a high-throughput environment. qNMR is an invaluable tool for the absolute quantification and structural elucidation of unknown impurities, especially when a certified reference standard is unavailable. Techniques like Ion Chromatography should be considered for the targeted analysis of inorganic process-related impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the highest quality of their materials, ultimately contributing to the development of safer and more effective medicines.
References
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Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. Available at: [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. Available at: [Link]
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Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. Available at: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. Available at: [Link]
-
Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR. Available at: [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]
-
The Bromination of Pyrazabole. DTIC. Available at: [Link]
-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. Available at: [Link]
-
Quantitative NMR Spectroscopy. University of Strathclyde. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Ion Chromatography – A Versatile Tool in Pharma Analysis. LCGC International. Available at: [Link]
-
Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. NIH. Available at: [Link]
-
Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available at: [Link]
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A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of innovation. The pyrazole nucleus is a prominent privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including several FDA-approved drugs for cancer treatment. This guide provides an in-depth, objective comparison of traditional conventional heating methods and modern microwave-assisted organic synthesis (MAOS) for pyrazole synthesis. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to empower researchers to make informed decisions for their specific synthetic needs.
While conventional synthesis, typically involving prolonged heating under reflux, is a well-established technique, contemporary methodologies like microwave-assisted synthesis have emerged as powerful alternatives, offering significant advantages in reaction time and yield.[1]
The Fundamental Difference: A Mechanistic Overview
Understanding the principles behind each heating method is crucial to appreciating their distinct outcomes.
Conventional Heating: In this traditional approach, heat is transferred to the reaction mixture by conduction and convection from an external source, such as an oil bath or heating mantle.[2] This process is often slow and inefficient, as the vessel walls must first be heated before the energy is transferred to the solvent and reactants.[2] This can lead to uneven temperature distribution and the formation of side products.
Microwave-Assisted Organic Synthesis (MAOS): MAOS utilizes microwave irradiation to directly heat the reaction mixture.[2] Microwaves are a form of electromagnetic energy that interacts with polar molecules and ions within the reaction mixture, causing them to rapidly oscillate and generate heat.[3] This "dielectric heating" is a direct and efficient method of energy transfer, leading to rapid and uniform heating throughout the reaction volume.[2][4][5]
Head-to-Head Comparison: Performance and Efficiency
The most compelling argument for adopting a new technology lies in its performance. The following table summarizes key quantitative data from various studies, highlighting the dramatic efficiencies gained by transitioning from conventional heating to microwave-assisted techniques for pyrazole synthesis.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 hours | 5 minutes | [1][6][7] |
| 10–12 hours | 5–7 minutes | [4] | |
| 5 days | 2 hours | [3] | |
| Yield | 72 - 90% | 91 - 98% | [1][6][7] |
| 48 - 85% | 62 - 92% | [6][7] | |
| 59–71% | Higher yields reported | [4] | |
| Temperature | 75°C | 60°C | [1][6][7] |
| 80°C | 80°C | [6][7] | |
| Reflux (~118°C) | 110°C | [1][4] |
The Pros and Cons: A Balanced Perspective
The choice between conventional and microwave-assisted synthesis involves a trade-off between several key factors.
Microwave-Assisted Organic Synthesis (MAOS):
| Advantages | Disadvantages |
| Drastically Reduced Reaction Times: Reactions are often completed in minutes rather than hours or days.[1][4][6][7] | Specialized and Costly Equipment: Requires a dedicated microwave reactor.[4][8] |
| Higher Product Yields: Improved yields are frequently observed.[1][4][6][7][9] | Potential for Uneven Heating: Can lead to localized overheating and side reactions if not properly managed.[4] |
| Enhanced Purity: Often results in cleaner reactions with fewer by-products, simplifying purification.[9][10] | Scalability Challenges: Scaling up reactions can be an issue with some reactor designs.[4][11] |
| Green Chemistry Alignment: Reduces energy consumption and allows for the use of environmentally friendly solvents or even solvent-free conditions.[3][4][5] | Reaction Monitoring: Can be more difficult to monitor reaction progress in real-time compared to conventional methods.[8] |
Conventional Heating:
| Advantages | Disadvantages |
| Well-Established and Widely Accessible: Does not require specialized equipment.[1] | Long Reaction Times: Can be a significant bottleneck in multi-step syntheses.[1][3][4][6][7] |
| Easy to Scale Up: Established procedures for scaling up reactions are readily available. | Lower Yields and Purity: Often results in lower yields and the formation of more impurities.[1][3][4][6][7] |
| Simple Reaction Monitoring: Straightforward to take aliquots for analysis during the reaction. | Inefficient Energy Transfer: Slower and less efficient heating process.[2] |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the methodologies, detailed step-by-step protocols for a representative pyrazole synthesis are provided below. These are based on established literature procedures.
Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
This protocol is adapted from the work of Finar and Godfrey.[6]
Materials:
-
Appropriate 1,3-dicarbonyl compound (1 eq.)
-
Substituted phenylhydrazine hydrochloride (1 eq.)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and substituted phenylhydrazine hydrochloride in ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to 75°C with constant stirring.
-
Maintain the reaction at reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired phenyl-1H-pyrazole.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol is optimized for microwave-assisted synthesis.[1][6]
Materials:
-
Appropriate 1,3-dicarbonyl compound (1 eq.)
-
Substituted phenylhydrazine hydrochloride (1 eq.)
-
Ethanol (solvent)
-
Microwave reaction vessel with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the 1,3-dicarbonyl compound, substituted phenylhydrazine hydrochloride, and ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[1]
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product as described in the conventional method.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the pyrazole synthesis reaction and the comparative workflows.
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A Senior Application Scientist's Guide to Greener Solvents in Pyrazole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry. These nitrogen-containing heterocyclic compounds form the structural core of numerous pharmaceuticals. However, traditional synthesis routes often rely on volatile and hazardous organic solvents, posing significant environmental and safety concerns. This guide provides an in-depth evaluation of greener solvent alternatives for pyrazole synthesis, offering a comparative analysis of their performance, supported by experimental data and detailed protocols. Our focus is on providing actionable insights to facilitate the adoption of more sustainable practices in your laboratory.
The Imperative for Green Solvents in Pharmaceutical Synthesis
The principles of green chemistry are not merely academic; they are a critical component of modern drug development, emphasizing the need for safer, more efficient, and environmentally benign processes. The choice of solvent is a pivotal factor in the overall "greenness" of a synthetic route, as solvents typically account for the largest proportion of mass in a chemical reaction and contribute significantly to the overall environmental impact.[1] Traditional solvents like toluene, ethanol, and acetic acid, while effective, are often flammable, toxic, and difficult to dispose of.[2] This has driven the exploration of greener alternatives that can reduce waste, minimize energy consumption, and improve the safety profile of pyrazole synthesis.[3][4]
Comparative Evaluation of Greener Solvents
The ideal green solvent should not only be environmentally friendly but also facilitate high reaction yields, short reaction times, and easy product isolation. Below, we compare the performance of several leading greener solvent alternatives for pyrazole synthesis.
Performance Metrics at a Glance
| Solvent System | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Water | 85-95% | 30-90 min | Abundant, non-toxic, non-flammable, inexpensive | Limited solubility of some organic substrates |
| Deep Eutectic Solvents (DES) | 90-98% | 15-60 min | Biodegradable, low toxicity, recyclable, can act as catalyst | Higher viscosity, potential for thermal degradation of components |
| Ionic Liquids (ILs) | 90-96% | 15-30 min | High thermal stability, tunable properties, recyclable | Higher cost, potential toxicity of some ILs, viscosity |
| Solvent-Free (Mechanochemistry) | 75-95% | 30-90 min | Eliminates solvent waste, high efficiency, simple work-up | Requires specialized equipment (ball mill), potential for localized heating |
In-Depth Analysis of Greener Solvent Systems
1. Water: The Universal Green Solvent
Water is the most abundant and environmentally benign solvent available.[3] Its use in organic synthesis aligns perfectly with the principles of green chemistry. For pyrazole synthesis, water can be a highly effective medium, particularly when combined with energy sources like microwave or ultrasound irradiation, which can overcome the solubility limitations of some organic reactants.[5][6]
-
Expertise & Experience: The key to successful pyrazole synthesis in water is often the use of a suitable catalyst or surfactant to enhance the solubility and interaction of the reactants. For instance, the use of cetyltrimethylammonium bromide (CTAB) in water has been shown to afford excellent yields of tetrasubstituted pyrazoles. The hydrophobic core of the micelle created by the surfactant can act as a microreactor, concentrating the organic reactants and facilitating the reaction.
-
Trustworthiness: Aqueous synthesis often simplifies product isolation. Many pyrazole derivatives are sparingly soluble in water and will precipitate out of the reaction mixture upon cooling, allowing for simple filtration and purification. This self-validating system minimizes the need for extraction with organic solvents, further reducing the environmental impact.
2. Deep Eutectic Solvents (DES): A Versatile and Sustainable Choice
Deep eutectic solvents are mixtures of two or more solid components that, when combined in a specific molar ratio, form a liquid with a melting point significantly lower than that of the individual components.[7][8] Common DES systems for pyrazole synthesis include choline chloride/urea and choline chloride/glycerol.[9] These solvents are attractive due to their low cost, biodegradability, and low toxicity.[7][10]
-
Expertise & Experience: One of the significant advantages of DES is their ability to act as both the solvent and a catalyst. The hydrogen-bonding network within the DES can activate the reactants, accelerating the reaction rate. For example, in the synthesis of pyrazole-4-carbonitrile derivatives, the DES itself can facilitate the key condensation and cyclization steps without the need for an external catalyst.[8]
-
Trustworthiness: A major advantage of DES is their recyclability. After the reaction, the product can often be precipitated by the addition of water, and the aqueous DES solution can be evaporated to recover the solvent for reuse in subsequent reactions.[7] Studies have shown that some DES can be recycled up to seven times without a significant loss of activity, making them a highly sustainable option.
3. Ionic Liquids (ILs): Tunable and Efficient Media
Ionic liquids are salts with low melting points, often below 100°C. They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[11] Imidazolium-based ionic liquids are commonly employed in pyrazole synthesis.[12]
-
Expertise & Experience: The properties of ionic liquids can be tuned by modifying the cation and anion, allowing for the design of task-specific solvents. This "designer" aspect of ILs can be leveraged to optimize reaction conditions for specific pyrazole syntheses. Furthermore, like DES, some ionic liquids can act as both the solvent and catalyst.[12]
-
Trustworthiness: While effective, the "greenness" of ionic liquids is a subject of debate. Some ILs can be toxic and are not readily biodegradable. However, their recyclability and the elimination of volatile organic compounds (VOCs) are significant advantages. The higher cost of ionic liquids compared to other green solvents is also a factor to consider.[7]
4. Solvent-Free Synthesis (Mechanochemistry): The Ultimate Green Approach
Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling the reactants together, often in a ball mill.[13] This approach eliminates the need for a solvent entirely, making it an exceptionally green synthetic method.[14]
-
Expertise & Experience: The efficiency of mechanochemical synthesis is dependent on factors such as the milling frequency, the size and material of the milling balls, and the presence of a grinding auxiliary. For the synthesis of 3,5-diphenyl-1H-pyrazoles, vibrating a mixture of a chalcone derivative and hydrazine in a metal jar with stainless steel balls has been shown to be highly effective.[13]
-
Trustworthiness: The work-up for mechanochemical reactions is often remarkably simple. The solid reaction mixture can be dispersed in water, and the product, being insoluble, can be isolated by filtration.[13] This eliminates the need for solvent-intensive extraction and purification steps. However, the requirement for specialized ball-milling equipment can be a barrier to adoption in some laboratories.
Green Metrics: Quantifying the Environmental Impact
To objectively evaluate the "greenness" of a synthetic route, we can use established green chemistry metrics such as the E-factor and Process Mass Intensity (PMI).[15]
-
E-Factor: The E-factor is the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more efficient and less wasteful process.
While specific comparative studies calculating these metrics for the same pyrazole synthesis across different greener solvents are limited, the principles behind these metrics can guide solvent selection. For instance, solvent-free methods inherently have a lower PMI than solvent-based methods. The use of recyclable solvents like DES and ILs can also significantly reduce the overall PMI when considering multiple reaction cycles.
Experimental Protocols
To provide practical guidance, we present detailed, step-by-step methodologies for key greener pyrazole synthesis approaches.
Protocol 1: Microwave-Assisted Synthesis of Pyranopyrazoles in Water
This protocol describes a green and efficient synthesis of pyranopyrazole derivatives using microwave irradiation in an aqueous medium.[4]
Materials:
-
Pyrazolone (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Water (10 mL)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine the pyrazolone (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in 10 mL of water.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a power of 230 W for the time specified in the relevant literature (typically 2-10 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate. Collect the product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.
Protocol 2: Synthesis of Pyrazole Derivatives in a Choline Chloride/Urea Deep Eutectic Solvent
This protocol details the synthesis of pyrazole derivatives using a choline chloride/urea DES as both the solvent and catalyst.[8]
Materials:
-
Choline chloride
-
Urea
-
Aldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine derivative (1 mmol)
Procedure:
-
Prepare the DES: In a beaker, mix choline chloride and urea in a 1:2 molar ratio. Heat the mixture gently (around 80°C) with stirring until a clear, homogeneous liquid is formed.
-
To 1 g of the choline chloride/urea DES, add the aldehyde derivative (1 mmol) and malononitrile (1 mmol).
-
Stir the mixture at 80°C for 5 minutes.
-
Add the hydrazine derivative (1 mmol) to the reaction mixture and continue stirring at 80°C until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of distilled water to the mixture and stir for 30 minutes to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Purify the product by recrystallization from a water/ethanol mixture.
-
The aqueous filtrate containing the DES can be evaporated under reduced pressure to recover the solvent for reuse.
Protocol 3: Solvent-Free Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazoles
This protocol outlines the solvent-free synthesis of pyrazoles using a ball mill.[13]
Materials:
-
Chalcone derivative (1 mmol)
-
Hydrazine (1.2 mmol)
-
Sodium persulfate (Na₂S₂O₈) (2 mmol)
-
Stainless steel milling jar and balls
-
Vibratory ball mill
Procedure:
-
Place the chalcone derivative (1 mmol), hydrazine (1.2 mmol), and stainless steel balls into the milling jar.
-
Vibrate the mixture at a high frequency (e.g., 30 Hz) for 30 minutes.
-
Open the jar and add the oxidant, sodium persulfate (2 mmol).
-
Continue the milling for another 30 minutes.
-
After the reaction is complete, remove the solid mixture from the jar.
-
Disperse the reaction mixture in water and collect the solid product by filtration.
-
Wash the product with water and dry to obtain the pure 3,5-diphenyl-1H-pyrazole.
Visualizing the Workflow: From Selection to Synthesis
The following diagrams illustrate the key decision-making and experimental workflows discussed in this guide.
Caption: A workflow diagram for selecting a greener solvent for pyrazole synthesis based on key experimental and environmental factors.
Caption: A generalized experimental workflow for the synthesis of pyrazoles using greener solvent methodologies.
Conclusion
The transition to greener solvents for pyrazole synthesis is not just an environmental imperative but also a scientific opportunity. As demonstrated, greener alternatives such as water, deep eutectic solvents, ionic liquids, and solvent-free mechanochemistry offer numerous advantages, including improved yields, shorter reaction times, and simplified work-up procedures. By carefully considering the factors outlined in this guide and adopting the provided protocols, researchers can significantly reduce the environmental footprint of their synthetic work while advancing the development of novel pyrazole-based therapeutics.
References
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
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Green Solvents and Ionic Liquids-their Applications. (n.d.). IJNRD. [Link]
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Green synthesis of pyrazole systems under solvent-free conditions. (2017). ResearchGate. [Link]
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Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity. (n.d.). National Center for Biotechnology Information. [Link]
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Ultrasound for Drug Synthesis: A Green Approach. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis of 3,5-Diphenyl-1H-pyrazoles by Mechanochemical Ball Milling. (n.d.). Synfacts. [Link]
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Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]
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Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ResearchGate. [Link]
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Green Solvents in Microextraction of Pharmaceuticals: Application and Comparison of Deep Eutectic Solvents and Ionic Liquids. (2025). ResearchGate. [Link]
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Green Chemistry Metrics. (n.d.). wiley-vch.online. [Link]
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Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity. (n.d.). ResearchGate. [Link]
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (n.d.). National Center for Biotechnology Information. [Link]
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Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Springer. [Link]
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One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (2017). Beilstein Journal of Organic Chemistry. [Link]
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A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst. (n.d.). National Center for Biotechnology Information. [Link]
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ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2025). ResearchGate. [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. [Link]
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Efficient natural deep eutectic solvent mediated synthesis of highly substituted pyrazole-4-carbonitrile derivatives. (n.d.). ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
